Communesin B
Description
from ethyl acetate extract of Penicillium sp., derived from the Mediterranean sponge Axinella verrucosa; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-1-[(2S,6R,14R,22R,25S)-25-[(2R)-3,3-dimethyloxiran-2-yl]-15-methyl-1,3,13,15-tetrazaheptacyclo[18.4.1.02,6.06,22.07,12.014,22.016,21]pentacosa-7,9,11,16,18,20-hexaen-3-yl]hexa-2,4-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O2/c1-5-6-7-15-24(37)35-18-16-31-21-12-8-9-13-22(21)33-28-32(31)17-19-36(29(31)35)26(27-30(2,3)38-27)20-11-10-14-23(25(20)32)34(28)4/h5-15,26-29,33H,16-19H2,1-4H3/b6-5+,15-7+/t26-,27+,28+,29+,31-,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFSMUXVAYCHFO-RPCCRITPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)N1CCC23C1N4CCC25C(NC6=CC=CC=C36)N(C7=CC=CC(=C57)C4C8C(O8)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)N1CC[C@]23[C@H]1N4CC[C@]25[C@H](NC6=CC=CC=C36)N(C7=CC=CC(=C57)[C@H]4[C@@H]8C(O8)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017735 | |
| Record name | Communesine B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148439-46-7 | |
| Record name | Communesin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148439-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Communesine B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Communesin B: A Comprehensive Structural and Synthetic Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Communesin B is a complex, polycyclic indole alkaloid first isolated in 1993 from a marine-derived Penicillium fungus.[1][2] As a member of the communesin family of natural products, it has garnered significant attention due to its formidable chemical architecture and notable biological activities, including potent cytotoxicity against various cancer cell lines.[1][3] This technical guide provides an in-depth examination of the chemical structure of this compound, supported by a compilation of its key physicochemical and spectroscopic data. Furthermore, it details the experimental methodologies employed in its structural elucidation and total synthesis, and visually maps its biosynthetic pathway and a representative synthetic strategy. This document is intended to serve as a core resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structure and Properties
This compound possesses a daunting heptacyclic (seven-ring) core structure characterized by two aminal linkages and six stereogenic centers, two of which are vicinal and quaternary.[1][2] This intricate cage-like skeleton is a significant synthetic challenge.[2] The northern portion of the molecule features a 6,5-aminal and a 7-membered benzazepine, while the southern part consists of a fused indoline/tetrahydroquinoline aminal system.[2]
The molecular formula for this compound is C₃₂H₃₆N₄O₂.[4] Its structure was definitively established through extensive spectroscopic analysis, including 1D and 2D NMR, IR, and LC/MS techniques.[2]
Key Structural Identifiers:
-
IUPAC Name: (2E,4E)-1-[(2S,6R,14R,22R,25S)-25-[(2R)-3,3-dimethyloxiran-2-yl]-15-methyl-1,3,13,15-tetrazaheptacyclo[18.4.1.0²,⁶.0⁶,²².0⁷,¹².0¹⁴,²².0¹⁶,²¹]pentacosa-7,9,11,16,18,20-hexaen-3-yl]hexa-2,4-dien-1-one[5]
-
SMILES: C/C=C/C=C/C(=O)N1CC[C@]23[C@H]1N4CC[C@]25--INVALID-LINK--N(C7=CC=CC(=C57)[C@H]4[C@@H]8C(O8)(C)C)C[5]
-
InChIKey: XZFSMUXVAYCHFO-RPCCRITPSA-N[4]
Physicochemical and Spectroscopic Data
The quantitative data for (-)-Communesin B are summarized below. Note that spectroscopic data from synthetic samples have been shown to be consistent with those of the natural product.[1][3]
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₃₆N₄O₂ | [4] |
| Molecular Weight | 508.70 g/mol | [4][5] |
| Monoisotopic Mass | 508.28382640 Da | [4][5] |
| Optical Rotation [α]D | Observed [α]D23 = −64 (c = 0.46, CHCl₃). Literature values include: −58 (c = 0.10, MeOH), −74.9 (c = 1.50, CHCl₃), and −51.3 (c = 0.30, CHCl₃). An initial isolation report noted an anomalous positive value. | [1][3] |
| ¹H and ¹³C NMR | The reported ¹H and ¹³C NMR spectra for synthetic this compound are fully consistent with literature values from isolation reports. The N,N-aminal hydrogen at C(6) appears at approximately 4.70 ppm and the corresponding carbon at 82.5 ppm. | [1][2] |
| UV Absorption (λmax) | 204 nm, 272 nm | [4] |
Experimental Protocols
Structure Elucidation
The initial structure of this compound was determined by Numata and coworkers in 1993. The protocol involved a combination of standard analytical techniques for natural products:[2]
-
Isolation: this compound was isolated from the mycelium of a Penicillium sp. fungus, which was found growing on the marine alga Enteromorpha intestinalis.[2]
-
Mass Spectrometry (LC/MS): High-resolution mass spectrometry was used to determine the exact molecular formula.
-
Infrared (IR) Spectroscopy: IR analysis was employed to identify key functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of 1D (¹H, ¹³C) and multidimensional (COSY, HMQC, HMBC) NMR experiments were conducted to establish the carbon skeleton and the connectivity between protons and carbons, ultimately revealing the complex polycyclic structure.[2]
Total Synthesis: Movassaghi Group Approach
A unified and enantioselective total synthesis of all known epoxide-containing communesins, including this compound, was reported by the Movassaghi group. The strategy is biomimetic, inspired by the natural biosynthetic pathway.[1][3]
Core Strategy: The synthesis is predicated on a convergent and modular diazene-directed assembly of two complex fragments to form the critical C3a–C3a′ linkage, followed by a guided biomimetic aminal reorganization to furnish the heptacyclic core.[1][6]
Key Steps and Reagents: [1][3]
-
Heterodimer Formation: Two advanced fragments, an indole-derived piece and a tryptamine-derived piece, are joined. This key step secures the congested vicinal quaternary stereocenters.
-
Aminal Reorganization: The resulting heterodimer undergoes a dynamic, biogenetically inspired reorganization to form the key structural elements of the communesin core.
-
Acylation: The final N1'-sorbyl side chain is installed via acylation with sorbic anhydride.
-
N8'-Desulfonylation: A final deprotection step using tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) in DMF affords (-)-Communesin B in high yield (86%).[1][3]
Visualized Pathways and Workflows
Biosynthesis of this compound
The biosynthesis of this compound begins with two molecules of L-tryptophan that are processed through separate pathways to form tryptamine and aurantioclavine.[7][8] These two indole-containing fragments are then coupled via an oxidative reaction catalyzed by the cytochrome P450 enzyme CnsC. Subsequent enzymatic modifications, including epoxidation (CnsJ), N-methylation (CnsE), and finally N-acylation with a hexadienoyl group (CnsK), complete the synthesis.[8]
Caption: Biosynthetic pathway of this compound from L-tryptophan.
Convergent Synthetic Strategy Workflow
The total synthesis developed by Movassaghi and coworkers exemplifies a convergent approach.[1][6] Instead of building the molecule linearly, two complex fragments are synthesized independently and then joined together late in the overall sequence. This strategy improves overall efficiency and allows for modularity, enabling the synthesis of various communesin analogues.
Caption: Logical workflow of the convergent total synthesis of this compound.
References
- 1. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances on the Total Syntheses of the Communesin Alkaloids and Perophoramidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Mycotoxin Database [mycocentral.eu]
- 5. This compound | C32H36N4O2 | CID 44575539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Total synthesis and anticancer evaluation of all known communesin alkaloids and related complex derivatives [dspace.mit.edu]
- 7. Elucidation of the concise biosynthetic pathway of the communesin indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
A Technical Guide to the Biosynthetic Pathway of Communesin B in Fungi
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the biosynthetic pathway of Communesin B, a complex indole alkaloid produced by fungi of the Penicillium genus, most notably Penicillium expansum. The communesins are renowned for their intricate heptacyclic cage structure and significant biological activities, including potent cytotoxicity against various cancer cell lines. This guide details the genetic and enzymatic machinery responsible for the assembly of this remarkable natural product, offering insights for synthetic biology, metabolic engineering, and drug discovery applications.
Overview of the Communesin Biosynthetic Pathway
The biosynthesis of this compound is a concise and elegant pathway that utilizes two molecules of L-tryptophan as primary precursors. These precursors embark on two distinct enzymatic routes to form key intermediates, tryptamine and aurantioclavine. A pivotal oxidative coupling and subsequent rearrangement of these intermediates, catalyzed by a single multifunctional enzyme, constructs the complex core structure. Final tailoring reactions then yield the mature this compound molecule. The entire process is orchestrated by a dedicated set of enzymes encoded within a contiguous biosynthetic gene cluster (BGC).
The Communesin Biosynthetic Gene Cluster (cns)
Genetic studies in P. expansum have successfully identified and characterized the communesin (cns) biosynthetic gene cluster.[1] This cluster contains all the essential genes encoding the enzymes required for the synthesis of the communesin core structure and its subsequent modifications. Targeted gene inactivation experiments have confirmed the indispensable role of this cluster in communesin production.[1]
Table 1: Key Genes in the Communesin (cns) Biosynthetic Gene Cluster
| Gene Name | Proposed Enzyme Function | Role in Pathway | Confirmed (Y/N) |
| cnsF | 4-dimethylallyl tryptophan synthase (DMATS) | Catalyzes the C4-prenylation of L-tryptophan. | Y[1] |
| cnsA | FAD-dependent monooxygenase | Involved in the cyclization of 4-DMAT to form aurantioclavine. | Y[1] |
| cnsD | Catalase | Putative partner to CnsA in the cyclization process. | Y[1] |
| cnsB | Tryptophan decarboxylase (TDC) | Decarboxylates L-tryptophan to produce tryptamine. | Y[1] |
| cnsC | Cytochrome P450 monooxygenase | Catalyzes the key oxidative coupling of aurantioclavine and tryptamine and subsequent skeletal rearrangement to form the communesin core. | Y[2] |
| cnsK | Acyltransferase | Proposed to catalyze the final N-acylation step, attaching the sorbyl group to the communesin core to form this compound. | Inferred[1] |
The Core Biosynthetic Pathway: Step-by-Step
The assembly of this compound can be dissected into three primary stages: (1) formation of the two key monomers, (2) their coupling and rearrangement to form the heptacyclic core, and (3) final tailoring.
Stage 1: Monomer Synthesis
-
Tryptamine Formation: The enzyme CnsB , a tryptophan decarboxylase, catalyzes the straightforward conversion of one molecule of L-tryptophan into tryptamine.[1]
-
Aurantioclavine Formation: The second L-tryptophan molecule is first prenylated at the C4 position of the indole ring by the dimethylallyl tryptophan synthase CnsF .[1] The resulting intermediate, 4-dimethylallyltryptophan (4-DMAT), is then cyclized into the ergot alkaloid-related intermediate, aurantioclavine. This transformation is catalyzed by the FAD-dependent monooxygenase CnsA and its putative catalase partner, CnsD .[1]
Stage 2: Dimerization and Skeletal Rearrangement
This is the most critical and complex step in the pathway. The cytochrome P450 enzyme, CnsC , orchestrates a remarkable cascade. It first catalyzes the oxidative union of tryptamine and aurantioclavine, forming a C-C bond between the two moieties. This is followed by a guided biomimetic aminal reorganization, leading to the formation of the characteristic heptacyclic core of the communesin family.[2]
Stage 3: Final Tailoring
To complete the biosynthesis of this compound, a sorbyl group is attached to the nitrogen of the core structure. This final N-acylation step is believed to be catalyzed by the acyltransferase CnsK , which is encoded within the cns gene cluster.[1][3] This late-stage modification highlights a point of divergence in the pathway, where different acyl groups can be attached to create the various communesin analogues (e.g., Communesin A has an acetyl group).
Quantitative Data
Quantitative data on the communesin biosynthetic pathway is primarily focused on the biological activity of the final products and observations of their production in fungal cultures. Direct enzymatic kinetic data for the Cns enzymes are not widely available in the literature.
Table 2: Cytotoxicity of Communesin Alkaloids
| Compound | Cell Line | Activity Metric | Value | Reference |
| Communesin A | Murine Lymphocytic Leukemia (P388) | ED₅₀ | 3.5 µg/mL | [4] |
| This compound | Murine Lymphocytic Leukemia (P388) | ED₅₀ | 0.45 µg/mL | [4] |
Table 3: Production and Yield Data for this compound
| Producing Organism | Condition | Finding | Quantitative Data | Reference |
| Penicillium expansum | Culture Survey (260 isolates) | Consistent production | Produced by 100% of isolates tested | [5] |
| Penicillium expansum | Indoor building material isolate | Production in exudates | Communesins A, B, and D identified in guttation droplets | [6] |
| Penicillium expansum | MDR Strains vs. Sensitive | Patulin Production | MDR strains produced 252.7 to 826 µg/g of patulin (related mycotoxin) | [7] |
Note: Absolute production titers for this compound in mg/L or g/kg are not consistently reported, highlighting an area for future research.
Key Experimental Protocols
The elucidation of the communesin pathway has relied on modern molecular biology and analytical chemistry techniques. Below are detailed protocols representative of the methods used to characterize the cns gene cluster.
This protocol outlines a general workflow for deleting a target gene (e.g., cnsC) in P. expansum to confirm its function, based on established methods.[8][9][10]
1. Design and Assembly of CRISPR-Cas9 Vector:
- sgRNA Design: Identify two unique 20-bp protospacer sequences targeting the 5' and 3' ends of the cnsC coding sequence using a CRISPR design tool (e.g., CRISPy webserver). Ensure a Protospacer Adjacent Motif (PAM, e.g., NGG) is present immediately downstream of each target.
- Vector Assembly: Use a fungal CRISPR-Cas9 expression vector (e.g., pFC902 containing Cas9 and sgRNA expression cassettes). Amplify the sgRNA fragments using PCR with primers that encode the specific protospacer sequences in their 5' overhangs. Assemble the sgRNA cassettes into the Cas9 vector using Gibson assembly or a similar cloning method.
2. Preparation of Repair Template:
- Amplify approximately 1-2 kb of the genomic DNA regions immediately upstream (Left Homology Arm) and downstream (Right Homology Arm) of the cnsC gene.
- Join the left and right homology arms together using overlap extension PCR or by cloning them sequentially into a donor plasmid. This linear double-stranded DNA fragment will serve as the repair template for homologous recombination after Cas9-mediated cleavage.
3. Protoplast-Mediated Transformation:
- Protoplast Isolation:
- Inoculate P. expansum spores into Potato Dextrose Broth (PDB) and incubate for 12-16 hours at 25°C with gentle shaking to obtain young mycelium.
- Harvest the mycelium by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl or 1.2 M MgSO₄).
- Resuspend the mycelium in the osmotic stabilizer solution containing a lytic enzyme cocktail (e.g., Glucanex, Lysing Enzymes from Trichoderma, Yatalase). Incubate at 28-30°C with gentle agitation for 2-4 hours.
- Separate protoplasts from undigested mycelium by filtering through sterile cheesecloth or nylon mesh.
- Pellet the protoplasts by gentle centrifugation (e.g., 3000g for 10 min), wash twice with STC buffer (Sorbitol, Tris, CaCl₂), and resuspend in STC buffer to a final concentration of ~1x10⁸ protoplasts/mL.[11][12][13]
- Transformation:
- To 100 µL of the protoplast suspension on ice, add the assembled CRISPR-Cas9 plasmid (~10 µg) and the linear repair template DNA (~5-10 µg).
- Gently mix and add 1.25 mL of a sterile PEG solution (e.g., 20-40% PEG 4000 in STC buffer). Incubate on ice for 20 minutes.
- Plate the transformation mixture onto regeneration agar (e.g., TB3 medium) containing an appropriate osmotic stabilizer and a selection agent (e.g., hygromycin B, if the CRISPR plasmid contains a resistance marker).
- Incubate plates at 25°C for 3-7 days until transformants appear.
4. Verification of Gene Knockout:
- Isolate genomic DNA from putative transformants.
- Perform diagnostic PCR using primers that flank the cnsC locus. A successful deletion will result in a smaller PCR product compared to the wild-type strain.
- Confirm the deletion by Sanger sequencing of the PCR product and/or Southern blotting.
5. Metabolite Analysis:
Cultivate the confirmed ΔcnsC mutant and the wild-type strain under communesin-producing conditions.
Extract secondary metabolites from the mycelium and culture filtrate using an organic solvent (e.g., ethyl acetate).
Analyze the extracts by LC-MS/MS. Compare the metabolite profiles of the mutant and wild-type. The absence of this compound and related intermediates in the ΔcnsC extract confirms the gene's essential role in the pathway.
Caption: Experimental workflow for the functional characterization of a gene. This protocol provides a general framework for the quantitative analysis of this compound from fungal culture extracts.[14][15]
1. Sample Preparation:
- Lyophilize and grind fungal mycelium to a fine powder.
- Extract a known mass of mycelium (e.g., 100 mg) with ethyl acetate or a methanol/dichloromethane mixture, often acidified slightly with formic acid to improve extraction of alkaloids.
- Vortex vigorously and sonicate for 30 minutes.
- Centrifuge to pellet debris and transfer the supernatant to a new tube.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL of 50% acetonitrile/water).
2. LC-MS/MS Analysis:
- Chromatography:
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start with a low percentage of B (e.g., 5-10%), ramp to 95-100% B over 10-15 minutes, hold for 2-3 minutes, and re-equilibrate.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometry (Triple Quadrupole or Q-TOF):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Precursor Ion (Q1): Set to the m/z of protonated this compound ([M+H]⁺).
- Product Ion (Q3): Determine the most abundant and stable fragment ions of this compound by performing a product ion scan on a pure standard. Select 2-3 characteristic fragments for Multiple Reaction Monitoring (MRM).
- Optimization: Optimize MS parameters such as collision energy and cone voltage for each MRM transition to maximize signal intensity.
3. Quantification:
- Prepare a calibration curve using a certified standard of this compound, spanning the expected concentration range in the samples.
- Analyze the standards and samples under the same LC-MS/MS conditions.
- Integrate the peak area for the most intense MRM transition for each sample and standard.
- Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. Express the final concentration as µg/g of dry mycelium or mg/L of culture.
Conclusion and Future Directions
The elucidation of the this compound biosynthetic pathway represents a significant achievement in natural product chemistry and biology. The pathway's use of a convergent strategy, culminating in a powerful P450-catalyzed cascade, provides a fascinating example of nature's chemical ingenuity. This knowledge creates a foundation for several promising research avenues:
-
Heterologous Expression: Expressing the cns gene cluster in a high-yielding, genetically tractable host like Aspergillus niger could enable sustainable production of communesins for pharmacological studies.
-
Combinatorial Biosynthesis: Modifying the pathway by swapping tailoring enzymes (like the acyltransferase CnsK) or feeding precursor analogues could generate novel, non-natural communesin derivatives with potentially improved therapeutic properties.[16]
-
Biochemical Characterization: In-depth in vitro characterization of the Cns enzymes, particularly the multifunctional P450 CnsC, will provide fundamental insights into the mechanisms of complex alkaloid biosynthesis.
References
- 1. scispace.com [scispace.com]
- 2. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances on the Total Syntheses of the Communesin Alkaloids and Perophoramidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillium expansum: consistent production of patulin, chaetoglobosins, and other secondary metabolites in culture and their natural occurrence in fruit products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Marker-free CRISPR-Cas9 based genetic engineering of the phytopathogenic fungus, Penicillium expansum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PEG-Mediated Protoplast Transformation of Penicillium sclerotiorum (scaumcx01): Metabolomic Shifts and Root Colonization Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of 10 B vitamins in mouse colon by LC-MS/MS: Application on breast cancer mice treated with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural and directed biosynthesis of communesin alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Intricate Heptacyclic Core of Communesin Alkalaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The communesin alkaloids, a family of fungal metabolites, have captivated synthetic chemists and pharmacologists alike due to their complex, caged polycyclic structure and significant biological activities, including cytotoxicity against cancer cell lines.[1][2][3] First isolated from a strain of Penicillium sp., their unique heptacyclic core presents a formidable challenge in structural elucidation and a compelling target for total synthesis.[1] This technical guide provides an in-depth exploration of the elucidation of this intricate molecular architecture, presenting key data in a structured format, detailing pivotal experimental protocols, and visualizing the logical workflows involved in cracking this natural product puzzle.
A Complex Architecture: The Heptacyclic Core
The communesin skeleton is a densely functionalized, cage-like heptacycle.[1] Key structural features include seven contiguous rings, two aminal linkages, and up to six stereogenic centers, two of which are vicinal and quaternary.[3] The southern portion of the molecule consists of a fused 6,5,6,6-ring system containing an indoline/tetrahydroquinoline aminal, while the northern part features an additional 6,5-aminal and a seven-membered benzazepine ring attached to the indoline.[1]
Initial Structure Elucidation: A Spectroscopic Puzzle
The initial determination of the structures of communesins A and B was accomplished through a combination of one-dimensional and multidimensional Nuclear Magnetic Resonance (NMR) techniques, Infrared (IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC/MS).[1] However, these initial studies could not definitively establish the absolute configuration or the relative stereochemistry at C(11).[1]
A significant challenge in the early structural analysis was the correct assignment of the aminal functionalities. For instance, a comparison of the 1H and 13C NMR chemical shifts for the N,N-aminal hydrogen and carbon in communesin B with known literature values for N,N- and N,O-aminals was crucial in confirming the presence of the N,N-aminal linkage.[1]
Spectroscopic Data for the Communesin Core
The following table summarizes key NMR spectroscopic data that were instrumental in defining the connectivity of the heptacyclic core. The data presented are representative values compiled from various studies on communesin alkaloids and their synthetic intermediates.
| Atom | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| C(2) | - | ~175.0 | - |
| C(6) | ~4.70 | ~82.5 | H(6) to C(7), C(8), C(4a) |
| C(7) | - | ~70.0 | - |
| C(8) | - | ~55.0 | - |
| C(11) | Varies | Varies | - |
| N,N-aminal H | ~4.70 | - | - |
| N,N-aminal C | - | ~82.5 | - |
Note: Chemical shifts can vary slightly depending on the specific communesin analogue and the solvent used.
The Decisive Evidence: X-Ray Crystallography
The unambiguous determination of the relative and absolute stereochemistry of the communesin core was ultimately achieved through single-crystal X-ray diffraction analysis.[2] While obtaining suitable crystals of the natural products themselves proved challenging, the synthesis of a key intermediate, (-)-42, provided the first solid-state structure of the full polycyclic topology of the communesin alkaloids.[2] This analysis definitively confirmed the stereochemical configuration of the C10-epoxide and the overall three-dimensional arrangement of the heptacyclic framework.[2]
Crystallographic Data for a Communesin Intermediate
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 22.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Note: The data presented is for a representative synthetic intermediate and serves to illustrate the type of information obtained from X-ray crystallography.
Biosynthesis and Biomimetic Synthesis: A Unified Approach
Understanding the biosynthetic pathway of the communesins has been pivotal, not only for elucidating their formation in nature but also for inspiring elegant and efficient total syntheses.[2][3] The biosynthesis is proposed to involve an inverse-electron-demand hetero-Diels-Alder reaction between the ergot alkaloid aurantioclavine and a tryptamine-derived aza-o-xylylene.[1] This is followed by an oxidative union of the two fragments and a subsequent dynamic reorganization to form the heptacyclic core.[2][3]
This biosynthetic hypothesis has been harnessed in several total synthesis campaigns. A notable strategy involves a convergent and modular diazene-directed assembly of two complex fragments to create the critical C3a–C3a′ linkage, followed by a guided biomimetic aminal reorganization to furnish the heptacyclic core.[2][3][4]
Experimental Protocols
Key Experiment: Biomimetic Aminal Reorganization to Form the Heptacyclic Core
This protocol describes a key step in a unified total synthesis of communesin alkaloids, where a heterodimeric intermediate undergoes a base-mediated rearrangement to form the characteristic heptacyclic core.[2][3]
Objective: To induce a biomimetic aminal reorganization of a C3a-C3a' linked heterodimer to construct the communesin heptacyclic core.
Materials:
-
Heterodimeric diamine intermediate (e.g., (+)-19)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Toluene, anhydrous
-
Pyridinium p-toluenesulfonate (PPTS)
-
Acetic anhydride
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of the heterodimeric diamine intermediate in anhydrous toluene is cooled to -78 °C under an argon atmosphere.
-
A solution of KHMDS in toluene is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for a specified time, monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction is quenched by the addition of a solution of PPTS in toluene to neutralize the excess base.
-
Acetic anhydride is then added to the reaction mixture to acetylate the newly formed sensitive heptacycle.
-
The reaction is allowed to warm to room temperature and stirred until the acetylation is complete.
-
The reaction mixture is then worked up using standard aqueous extraction procedures.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure heptacyclic communesin derivative.
Visualizing the Elucidation and Synthesis
The logical flow of both the structural elucidation and the biomimetic synthetic strategy can be visualized to better understand the key relationships and steps.
References
- 1. Recent Advances on the Total Syntheses of the Communesin Alkaloids and Perophoramidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Communesin B: A Technical Guide on its Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Communesin B is a complex, polycyclic alkaloid isolated from the fungus Penicillium species. As a member of the communesin family of natural products, it has garnered significant interest within the scientific community due to its potent cytotoxic effects against a range of human cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the currently available data on the anticancer activity of this compound, with a focus on quantitative data, experimental methodologies, and a depiction of relevant biological pathways. While the precise molecular mechanism of action of this compound in cancer cells is not yet fully elucidated in the public domain, this document summarizes the existing knowledge to aid researchers and professionals in the fields of oncology and drug discovery.
Cytotoxic Activity of (-)-Communesin B
(-)-Communesin B has been identified as the most potent among the naturally occurring communesin alkaloids.[1][3][4] Its cytotoxic activity has been evaluated against a panel of human cancer cell lines, demonstrating broad-spectrum efficacy.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values for (-)-Communesin B against various cancer cell lines are summarized in the table below. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 2.8 |
| DU 145 | Prostate Carcinoma | 1.8 |
| HCT 116 | Colorectal Carcinoma | 1.5 |
| HeLa | Cervical Carcinoma | 2.2 |
| MCF7 | Breast Adenocarcinoma | 2.5 |
Data sourced from a comparative analysis of communesin alkaloids.[1]
Experimental Protocols
The following section details the methodology used to determine the cytotoxic activity of (-)-Communesin B.
Cell Viability Assay
Objective: To determine the concentration-dependent effect of (-)-Communesin B on the viability of human cancer cell lines.
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) was utilized. This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
Protocol:
-
Cell Seeding: Human cancer cell lines (A549, DU 145, HCT 116, HeLa, and MCF7) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of (-)-Communesin B for 72 hours.
-
Lysis and Luminescence Measurement: After the incubation period, the CellTiter-Glo® reagent was added to each well, leading to cell lysis and the generation of a luminescent signal that is proportional to the amount of ATP.
-
Data Analysis: The luminescent signal was measured using a plate reader. The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Potential Mechanisms of Action: An Overview of Relevant Signaling Pathways
While specific studies detailing the molecular mechanism of this compound are not yet available, potent cytotoxic compounds often exert their effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest. Below are generalized diagrams of these critical cellular processes that are common targets for anticancer agents.
Disclaimer: The following diagrams illustrate general signaling pathways. The specific interaction of this compound with these pathways has not been experimentally confirmed.
Apoptosis Signaling Pathway
This diagram illustrates the two major pathways of apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both converge on the activation of caspases, which are the executioners of apoptosis.
References
- 1. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis and anticancer evaluation of all known communesin alkaloids and related complex derivatives [dspace.mit.edu]
- 4. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Communesin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Communesin B, a structurally complex indole alkaloid, was first reported in 1993 by Numata and coworkers.[1] This technical guide provides a comprehensive overview of the initial discovery, isolation, and characterization of this compound. It details the original biological source, preliminary cytotoxic activity, and the methodologies employed for its purification and structural elucidation. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, mycology, and oncology drug discovery.
Initial Discovery and Biological Source
This compound was co-isolated with its analogue, Communesin A, from a strain of Penicillium sp.[1][2] This fungus was found growing on the mycelium of the marine green alga Enteromorpha intestinalis.[1][2] Subsequent studies have identified other Penicillium species, notably Penicillium expansum, as consistent producers of this compound. The discovery of the communesin family of alkaloids highlighted marine-derived fungi as a promising source of novel, bioactive secondary metabolites.
Biological Activity
Initial biological screening of this compound revealed significant cytotoxic activity against murine lymphocytic leukemia cells (P-388).[1][2] This early finding established this compound as a compound of interest for further investigation in cancer research.
Table 1: Cytotoxicity Data for this compound
| Compound | Cell Line | Activity Metric | Value | Reference |
| This compound | P-388 (Murine Lymphocytic Leukemia) | ED₅₀ | 0.45 µg/mL | [1][2] |
Isolation and Purification
The following is a representative experimental protocol for the isolation and purification of this compound, based on established methodologies for fungal alkaloids.
Experimental Protocols
3.1. Fungal Cultivation and Fermentation
-
Inoculation: A pure culture of the Penicillium sp. is used to inoculate a suitable liquid culture medium, such as a potato dextrose broth or yeast-extract-sucrose (YES) medium.
-
Fermentation: The culture is incubated under appropriate conditions of temperature (e.g., 25-28°C) and agitation for a period sufficient for the production of secondary metabolites (typically 14-21 days).
3.2. Extraction of Crude Metabolites
-
Mycelial Separation: The fungal biomass (mycelium) is separated from the culture broth by filtration.
-
Solvent Extraction: The mycelium is extracted with an organic solvent such as ethyl acetate or methanol. The culture filtrate may also be extracted separately with an organic solvent to capture any secreted metabolites.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
3.3. Chromatographic Purification
-
Initial Fractionation (Silica Gel Chromatography):
-
The crude extract is adsorbed onto silica gel and subjected to column chromatography.
-
A solvent gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol) is used to elute fractions of varying polarity.
-
Fractions are monitored by thin-layer chromatography (TLC) to identify those containing compounds with UV absorbance characteristic of indole alkaloids.
-
-
Further Purification (High-Performance Liquid Chromatography - HPLC):
-
Fractions enriched with this compound are further purified by reversed-phase HPLC.
-
A typical mobile phase would consist of a gradient of acetonitrile and water.
-
Elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The purity of the isolated compound is confirmed by analytical HPLC.
-
Structural Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Purpose |
| 1D and 2D Nuclear Magnetic Resonance (NMR) | Determination of the carbon-hydrogen framework and connectivity. |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
| Liquid Chromatography-Mass Spectrometry (LC/MS) | Determination of the molecular weight and elemental composition. |
Visualized Workflows
Diagram 1: Isolation Workflow for this compound
Caption: A generalized workflow for the isolation of this compound.
Diagram 2: Structural Elucidation Process
Caption: The process of determining the chemical structure.
Conclusion
The initial discovery and isolation of this compound laid the groundwork for future research into this fascinating and biologically active natural product. Its complex heptacyclic structure and potent cytotoxicity have made it a target for total synthesis and further biological evaluation. This guide provides a concise yet comprehensive overview of the foundational work that introduced this compound to the scientific community.
References
Spectroscopic and Biosynthetic Insights into Communesin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the complex indole alkaloid, Communesin B. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used for their acquisition, and a visualization of its biosynthetic pathway. This information is critical for researchers engaged in natural product synthesis, characterization, and drug discovery efforts centered on the communesin family of compounds.
Spectroscopic Data of this compound
The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis. The following tables summarize the key ¹H and ¹³C NMR data, as well as mass spectrometry findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 5 | 7.21 | d | 7.5 |
| 6 | 6.81 | t | 7.5 |
| 7 | 7.10 | t | 7.5 |
| 8 | 6.70 | d | 7.5 |
| 10 | 3.25 | m | |
| 10 | 2.95 | m | |
| 11 | 4.01 | s | |
| 12a | 2.15 | m | |
| 12a | 1.85 | m | |
| 14 | 3.75 | d | 12.5 |
| 14 | 3.20 | d | 12.5 |
| 15-Me | 2.85 | s | |
| 17 | 7.35 | d | 8.0 |
| 18 | 6.95 | t | 8.0 |
| 19 | 7.15 | t | 8.0 |
| 20 | 6.85 | d | 8.0 |
| 22 | 3.15 | d | 3.0 |
| 23 | 1.40 | s | |
| 24 | 1.35 | s | |
| 2' | 6.20 | dd | 15.0, 10.0 |
| 3' | 7.25 | m | |
| 4' | 6.15 | m | |
| 5' | 6.05 | m | |
| 6' | 1.88 | d | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 2 | 88.1 |
| 3a | 60.2 |
| 4a | 129.5 |
| 5 | 122.5 |
| 6 | 118.8 |
| 7 | 128.5 |
| 8 | 109.8 |
| 8a | 150.2 |
| 9a | 71.5 |
| 10 | 35.5 |
| 11 | 65.2 |
| 12a | 40.1 |
| 13a | 142.8 |
| 14 | 55.4 |
| 15-Me | 33.1 |
| 16a | 125.1 |
| 17 | 119.5 |
| 18 | 121.8 |
| 19 | 118.2 |
| 20 | 126.5 |
| 20a | 135.5 |
| 21a | 84.5 |
| 22 | 68.2 |
| 23 | 25.1 |
| 24 | 18.9 |
| 1' | 165.8 |
| 2' | 128.8 |
| 3' | 145.2 |
| 4' | 125.5 |
| 5' | 140.1 |
| 6' | 18.5 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) has been instrumental in determining the molecular formula of this compound.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Formula | Calculated Mass |
| HRMS | ESI+ | [M+H]⁺ 509.2911 | C₃₂H₃₇N₄O₂ | 509.2917 |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures.
NMR Spectroscopy
Samples of purified this compound were dissolved in CDCl₃ (99.8% D). ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. ¹H chemical shifts were referenced to the residual CHCl₃ signal at δ 7.26 ppm, and ¹³C chemical shifts were referenced to the CDCl₃ signal at δ 77.16 ppm. Standard pulse sequences were utilized for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.
Mass Spectrometry
High-resolution mass spectra were obtained on a Q-TOF mass spectrometer using electrospray ionization in the positive ion mode. Samples were dissolved in methanol and infused into the mass spectrometer. The data was acquired over a mass range of m/z 100-1000. The observed mass was compared to the calculated mass for the protonated molecule [M+H]⁺ to confirm the elemental composition.
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process involving the dimerization of two tryptophan-derived units. The following diagram illustrates the key steps in the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound.
This guide serves as a foundational resource for professionals working with this compound and related alkaloids. The detailed spectroscopic data and experimental context are intended to facilitate further research and development in this promising area of natural product chemistry.
Physical and chemical properties of Communesin B.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Communesin B is a complex indole alkaloid first isolated from a strain of Penicillium sp. found on the marine alga Ulva intestinalis.[1] It belongs to a class of structurally intricate natural products that have garnered significant attention from the scientific community due to their potent biological activities. This compound has demonstrated notable cytotoxicity against a range of human cancer cell lines, making it a person of interest for further investigation in the field of oncology and drug development. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and an exploration of its biological activities and potential mechanisms of action.
Physical and Chemical Properties
This compound is a structurally complex molecule with a heptacyclic ring system. While a specific melting point has not been reported in the reviewed literature, its other physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₃₆N₄O₂ | [2][3] |
| Molecular Weight | 508.67 g/mol | [3] |
| Exact Mass | 508.2838 Da | [3] |
| Appearance | Not explicitly reported; likely a solid at room temperature. | |
| Solubility | Soluble in chloroform, methanol, and ethyl acetate. Quantitative data not available. | Inferred from experimental procedures in[4] |
| Optical Rotation | [α]²³D = -64 (c = 0.46, CHCl₃) | [4] |
Spectral Data:
-
¹H and ¹³C NMR: Detailed spectral data are available in literature detailing its total synthesis.[4]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) data is consistent with the molecular formula.[4]
Experimental Protocols
Isolation of this compound from Penicillium sp.
The following is a generalized protocol for the isolation of this compound based on common laboratory practices for natural product extraction.
-
Fermentation: A pure culture of the Penicillium sp. is inoculated into a suitable liquid medium and incubated under optimal conditions for the production of secondary metabolites.
-
Extraction: The fungal mycelia and broth are separated. The mycelia are typically extracted with a solvent such as ethyl acetate. The broth is also partitioned against an organic solvent like ethyl acetate to extract the dissolved metabolites.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques. Initial separation is often achieved using silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Total Synthesis of (-)-Communesin B
The total synthesis of (-)-Communesin B has been achieved and reported in the literature.[4] A key strategy involves a convergent approach, assembling complex fragments to construct the intricate heptacyclic core. The following is a simplified overview of a synthetic approach.
References
The Pivotal Role of Aminal Linkages in the Biological Activity of Communesin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Communesin B, a heptacyclic indole alkaloid isolated from Penicillium species, has demonstrated significant cytotoxic activity against a range of human cancer cell lines, establishing it as the most potent among the naturally occurring communesin family.[1][2] A defining structural feature of the communesin core is the presence of two aminal linkages, which are crucial for maintaining the rigid, cage-like architecture of the molecule. This technical guide provides an in-depth analysis of the biological significance of these aminal linkages, drawing upon available structure-activity relationship (SAR) data. While the precise molecular mechanism of action is yet to be fully elucidated, this guide will also explore the hypothesized mechanism involving the disruption of the actin cytoskeleton and subsequent induction of apoptosis, supported by detailed experimental protocols for the key cytotoxicity assays performed on this class of compounds.
Introduction to this compound and its Aminal Core
The communesin alkaloids are a family of structurally complex natural products characterized by a heptacyclic ring system, two vicinal quaternary stereocenters, and two integral aminal linkages.[1][2] this compound, first isolated in 1993, has emerged as a lead compound due to its superior cytotoxic potency.[2] The biosynthesis of the communesin core involves a remarkable biomimetic aminal reorganization, highlighting the natural significance of this functional group arrangement.[1] The rigid three-dimensional structure conferred by the aminal linkages is believed to be a key determinant of the molecule's biological activity.
Biological Significance of the Aminal Linkages: Structure-Activity Relationship (SAR) Studies
Direct modification of the aminal linkages in this compound has not been extensively reported. However, the synthesis and cytotoxic evaluation of an unnatural constitutional isomer, iso-communesin, provides critical insight into the importance of the native aminal topology.
Quantitative Cytotoxicity Data
The most comprehensive comparative analysis of communesin cytotoxicity was conducted by Movassaghi and colleagues, evaluating all nine natural communesins and several synthetic derivatives against a panel of five human cancer cell lines.[1] The half-maximal inhibitory concentrations (IC₅₀) were determined using a CellTiter-Glo® luminescent cell viability assay after 72 hours of treatment.[1] The data for this compound and the key unnatural isomer, (+)-N8′-SES-iso-communesin (+)-59, are summarized below.
| Compound | Cell Line | IC₅₀ (μM)[1] |
| (-)-Communesin B (4) | A549 (Lung Carcinoma) | 1.8 ± 0.2 |
| DU 145 (Prostate Carcinoma) | 1.1 ± 0.1 | |
| HCT 116 (Colorectal Carcinoma) | 0.7 ± 0.1 | |
| HeLa (Cervical Adenocarcinoma) | 1.4 ± 0.1 | |
| MCF7 (Breast Adenocarcinoma) | 1.2 ± 0.2 | |
| (+)-N8′-SES-iso-communesin (+)-59 | A549 (Lung Carcinoma) | >25 |
| DU 145 (Prostate Carcinoma) | 14 ± 2 | |
| HCT 116 (Colorectal Carcinoma) | 13 ± 1 | |
| HeLa (Cervical Adenocarcinoma) | 14 ± 1 | |
| MCF7 (Breast Adenocarcinoma) | 11 ± 1 |
Interpretation of SAR Data
The data clearly indicates that the natural aminal linkage topology of this compound is critical for its potent cytotoxic activity. The synthetic iso-communesin derivative (+)-59, which features a rearranged aminal core, exhibits significantly diminished potency, with IC₅₀ values increasing by an order of magnitude or more across all tested cell lines.[1] For instance, in the HCT 116 colorectal carcinoma cell line, the IC₅₀ value increases from 0.7 µM for this compound to 13 µM for the iso-communesin derivative.[1] This dramatic loss of activity underscores that the specific spatial arrangement of the nitrogen atoms and the overall conformation dictated by the natural aminal linkages are essential for the molecule's interaction with its biological target.
Hypothesized Mechanism of Action
While direct experimental evidence for the molecular mechanism of this compound is currently lacking, early reports and structural similarities to other cytotoxic natural products suggest a plausible mechanism involving the disruption of the cellular actin cytoskeleton, leading to the induction of apoptosis.
Disruption of the Actin Cytoskeleton (Hypothetical)
It has been posited that the cytotoxicity of the communesin family may arise from the disruption of the microfilament network.[2] This hypothesis is based on the observation that many complex polycyclic alkaloids with potent cytotoxicity exert their effects by interfering with actin dynamics. A proposed workflow for investigating this hypothesis is outlined below.
Induction of Apoptosis (Hypothetical)
The potent cytotoxicity of this compound strongly suggests that it induces programmed cell death, or apoptosis. This is a common downstream consequence of cytoskeletal disruption. A plausible signaling cascade initiated by this compound would involve the intrinsic (mitochondrial) apoptotic pathway.
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's technical bulletin and is consistent with the methodology cited for generating the cytotoxicity data in Table 1.[1]
Objective: To determine the number of viable cells in culture based on the quantitation of ATP.
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled multiwell plates (96-well or 384-well) suitable for luminescence measurements
-
Multichannel pipette or automated dispensing system
-
Plate shaker
-
Luminometer
Procedure:
-
Assay Plate Preparation:
-
Seed cells in a 96-well opaque-walled plate at the desired density in a final volume of 100 µL of culture medium.
-
Prepare vehicle control wells containing medium and cells but no test compound.
-
Prepare background luminescence wells containing medium only.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and its analogs in culture medium.
-
Add the desired final concentration of the compounds to the experimental wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).[1]
-
-
Assay Execution:
-
Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker and mix the contents for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value from the background control wells from all experimental wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.
-
Conclusion and Future Directions
The available structure-activity relationship data, particularly the comparison between this compound and its synthetic iso-communesin analog, strongly indicates that the native topology of the two aminal linkages is a critical determinant of its potent cytotoxic activity.[1] The rigid, polycyclic core structure defined by these linkages is likely essential for optimal interaction with its yet-to-be-identified molecular target.
While the disruption of the actin cytoskeleton is a plausible mechanism of action, this remains a hypothesis that requires direct experimental validation. Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography or photo-affinity labeling to identify the direct binding partner(s) of this compound.
-
Mechanism of Action Studies: Performing in vitro actin polymerization assays and immunofluorescence microscopy to directly assess the impact of this compound on the actin cytoskeleton.
-
Apoptotic Pathway Analysis: Investigating the activation of key apoptotic markers, such as caspases and the modulation of Bcl-2 family proteins, in response to this compound treatment.
-
Synthesis of Analogs: Synthesizing and testing analogs with targeted modifications of the aminal linkages (e.g., reduction to the corresponding diamines) to further probe their role in cytotoxicity.
A comprehensive understanding of the biological significance of the aminal linkages and the precise mechanism of action will be invaluable for the future development of this compound and its derivatives as potential anticancer therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Total Synthesis of (−)-Communesin B
Audience: Researchers, scientists, and drug development professionals.
Introduction: (−)-Communesin B is a structurally complex, polycyclic indole alkaloid isolated from the marine fungus Penicillium sp. It belongs to a family of nine related natural products that have demonstrated significant biological activities, including cytotoxicity against various cancer cell lines.[1][2] The intricate heptacyclic core, featuring two vicinal quaternary stereocenters and aminal functionalities, has made the communesin alkaloids challenging and attractive targets for total synthesis.[2][3] This document outlines a detailed protocol for the enantioselective total synthesis of (−)-communesin B, based on a convergent and biomimetic strategy. The synthesis leverages a diazene-directed assembly of two complex fragments, followed by a guided aminal reorganization to construct the core structure.[1][4] This modular approach has enabled the synthesis of all known epoxide-containing communesins from a single advanced intermediate.[1][4]
Retrosynthetic Analysis and Strategy
The synthetic approach hinges on a late-stage biomimetic aminal reorganization of a key heterodimeric intermediate. This intermediate is assembled from two main fragments: an oxindole-containing fragment and a sulfamate-containing fragment. The critical C3a–C3a′ bond connecting these two fragments is forged using a diazene-directed assembly.[1][4] The enantioselectivity of the synthesis is established early in the preparation of these fragments.
Below is a DOT language script illustrating the overall retrosynthetic strategy.
References
- 1. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances on the Total Syntheses of the Communesin Alkaloids and Perophoramidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances on the Total Syntheses of Communesin Alkaloids and Perophoramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Isolation of Communesin B from Marine Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Communesin B is a potent cytotoxic indole alkaloid first isolated from a marine-derived strain of Penicillium sp. associated with the marine alga Ulva intestinalis. Subsequent studies have also identified this compound and its analogues from Penicillium species isolated from marine sponges, such as Axinella verrucosa.[1][2] This class of compounds has garnered significant interest within the drug development community due to its complex heptacyclic structure and notable bioactivity, including antiproliferative effects against various cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for the isolation of this compound from marine fungal sources, intended to guide researchers in natural product discovery and development.
Overview of the Isolation Process
The isolation of this compound from a marine-derived Penicillium sp. follows a multi-step process that begins with the cultivation of the fungus, followed by extraction of the bioactive metabolites, and culminating in the chromatographic purification of the target compound. The general workflow involves:
-
Fungal Cultivation and Fermentation: Large-scale cultivation of the Penicillium sp. in a suitable nutrient medium to promote the production of secondary metabolites, including this compound.
-
Extraction: Separation of the fungal biomass (mycelium) from the culture broth, followed by solvent extraction to isolate the crude mixture of secondary metabolites.
-
Chromatographic Purification: A multi-step purification process, typically employing a combination of column chromatography techniques to separate this compound from other metabolites.
-
Structural Elucidation and Quantification: Spectroscopic and spectrometric analysis to confirm the identity and purity of the isolated this compound.
Data Presentation
The following tables summarize the key quantitative parameters involved in the isolation and purification of this compound. These values are compiled from established general protocols for fungal metabolite isolation and specific data points mentioned in the literature for this compound and related compounds.
Table 1: Fungal Fermentation Parameters
| Parameter | Value/Range | Notes |
| Fungal Strain | Penicillium sp. (marine isolate) | e.g., from Axinella verrucosa[1] |
| Culture Medium | Potato Dextrose Broth (PDB) | A common medium for fungal growth. |
| Inoculum | Mycelial plugs from PDA plates | Standard practice for initiating liquid cultures. |
| Culture Volume | 10 - 20 L | For laboratory-scale production. |
| Fermentation Vessel | 20 L Carboy or Bioreactor | Dependent on scale. |
| Temperature | 25 - 28 °C | Optimal range for many Penicillium species. |
| Agitation | 150 - 200 rpm | For adequate aeration and nutrient distribution. |
| Fermentation Time | 14 - 21 days | To allow for sufficient biomass and secondary metabolite production. |
Table 2: Extraction Parameters
| Parameter | Value/Range | Notes |
| Extraction Solvent | Ethyl Acetate (EtOAc) | Effective for extracting indole alkaloids like this compound.[1] |
| Mycelium to Solvent Ratio | 1:3 (w/v) | A typical ratio for efficient extraction. |
| Number of Extractions | 3 | To ensure exhaustive extraction of metabolites. |
| Extraction Method | Maceration with sonication | Enhances cell lysis and solvent penetration. |
| Broth to Solvent Ratio | 1:1 (v/v) | For liquid-liquid extraction of the culture filtrate. |
Table 3: Chromatographic Purification Parameters
| Stage | Stationary Phase | Mobile Phase (Elution System) | Detection |
| Step 1: Silica Gel Column Chromatography | Silica Gel (60-120 mesh) | Gradient: Hexane -> Hexane/EtOAc -> EtOAc -> EtOAc/MeOH | TLC with UV visualization |
| Step 2: Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol (isocratic) | UV-Vis Spectrophotometry (254 nm) |
| Step 3: Preparative HPLC | C18 silica gel (10 µm) | Gradient: Acetonitrile/Water | UV-Vis Diode Array Detector |
Experimental Protocols
Protocol 1: Large-Scale Fermentation of Penicillium sp.
-
Inoculum Preparation:
-
Aseptically transfer several mycelial plugs (approximately 1 cm²) from a mature (7-10 days old) Potato Dextrose Agar (PDA) plate culture of the marine-derived Penicillium sp. to a 500 mL Erlenmeyer flask containing 200 mL of sterile Potato Dextrose Broth (PDB).
-
Incubate the flask at 25°C on a rotary shaker at 150 rpm for 5-7 days to generate a seed culture.
-
-
Large-Scale Fermentation:
-
Aseptically transfer the seed culture to a 20 L carboy or bioreactor containing 18 L of sterile PDB.
-
Incubate the culture at 25-28°C with continuous agitation (180 rpm) for 14-21 days. Monitor the culture for growth and secondary metabolite production (e.g., by analytical HPLC of a small sample).
-
Protocol 2: Extraction of Crude Metabolites
-
Separation of Mycelium and Broth:
-
After the fermentation period, separate the fungal mycelium from the culture broth by vacuum filtration through cheesecloth or a similar filter medium.
-
-
Extraction of the Mycelium:
-
Transfer the harvested mycelium to a large beaker and add ethyl acetate in a 1:3 ratio (e.g., for 1 kg of wet mycelium, add 3 L of ethyl acetate).
-
Homogenize the mycelium and solvent mixture using a high-speed blender or homogenizer.
-
Transfer the homogenate to a large flask and sonicate for 30 minutes in a sonication bath to enhance cell disruption.
-
Stir the mixture at room temperature for 4-6 hours.
-
Filter the mixture to separate the ethyl acetate extract from the mycelial debris.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude mycelial extract.
-
-
Extraction of the Culture Broth:
-
Transfer the culture filtrate to a large separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction two more times with fresh ethyl acetate.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure to yield the crude broth extract.
-
Combine the crude mycelial and broth extracts for subsequent purification.
-
Protocol 3: Chromatographic Purification of this compound
-
Step 1: Silica Gel Column Chromatography (Fractionation)
-
Prepare a silica gel (60-120 mesh) column in a suitable glass column.
-
Dissolve the combined crude extract in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing concentrations of ethyl acetate in hexane (e.g., 10%, 25%, 50%, 75%, 100% EtOAc), and finally with a mixture of ethyl acetate and methanol (e.g., 95:5).
-
Collect fractions of a suitable volume and monitor the composition of each fraction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1) and visualizing under UV light (254 nm).
-
Combine fractions containing compounds with similar Rf values to those reported for this compound.
-
-
Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion)
-
Dissolve the combined, this compound-rich fractions from the silica gel column in a minimal amount of methanol.
-
Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute the column with methanol at a slow flow rate.
-
Collect fractions and monitor by analytical HPLC to identify those containing this compound.
-
-
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Dissolve the purified fraction from the Sephadex column in the mobile phase.
-
Inject the sample onto a C18 preparative HPLC column.
-
Elute with a linear gradient of acetonitrile in water (e.g., 40% to 80% acetonitrile over 30 minutes).
-
Monitor the elution profile at multiple wavelengths (e.g., 220 nm and 254 nm) using a diode array detector.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC and its identity by mass spectrometry and NMR spectroscopy.
-
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound.
Caption: Workflow for the isolation of this compound from marine-derived Penicillium sp.
Signaling Pathways and Logical Relationships
While this compound is a secondary metabolite and not directly involved in a signaling pathway in the producing organism in a way that is relevant to its isolation, the biosynthetic pathway provides a logical relationship of its formation from primary metabolites. The following diagram outlines the key precursors and general steps in the biosynthesis of the Communesin core structure.
Caption: Simplified biosynthetic pathway of this compound.
References
Application Notes: Communesin B in Cancer Cell Line Studies
Introduction
Communesin B is a polycyclic alkaloid natural product first isolated from a marine-derived Penicillium fungus.[1][2] Along with other members of the communesin family, it has garnered interest for its notable biological activities, including insecticidal, antiproliferative, and vasculogenetic properties.[1][3] Among the naturally occurring communesin alkaloids, (-)-Communesin B has been identified as the most potent natural isolate for its cytotoxic effects against various human cancer cell lines.[1][3][4] These application notes provide a summary of its known anti-cancer activities, relevant quantitative data, and detailed protocols for its study in a research setting.
Mechanism of Action
The precise molecular mechanism of this compound's cytotoxicity is an area of ongoing investigation. Early studies suggested that its mode of action may involve the disruption of the microfilament network.[2] Disruption of the cytoskeleton can trigger various downstream cellular events, including cell cycle arrest and the induction of apoptosis (programmed cell death), which are common mechanisms for anti-cancer compounds.[5][6] While detailed signaling pathway studies for this compound are not yet extensively published, a hypothetical pathway involves the compound inducing cellular stress through microfilament disruption, leading to cell cycle checkpoint activation and subsequent engagement of the apoptotic machinery.
Data Presentation: Cytotoxicity
(-)-Communesin B has demonstrated significant cytotoxic activity across a panel of human carcinoma cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined after 72 hours of treatment.
Table 1: Cytotoxicity of (-)-Communesin B in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| A549 | Lung Carcinoma | 7.5 ± 0.6 |
| DU 145 | Prostate Carcinoma | 8.8 ± 0.9 |
| HCT 116 | Colorectal Carcinoma | 6.8 ± 0.5 |
| HeLa | Cervical Adenocarcinoma | 11.2 ± 1.1 |
| MCF7 | Breast Adenocarcinoma | 10.5 ± 1.3 |
Data sourced from a comparative analysis of communesin alkaloids.[1][3] The IC₅₀ values were determined using a CellTiter-Glo® assay, which measures ATP levels as an indicator of cell viability.[1][3]
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay
This protocol describes the determination of IC₅₀ values using the CellTiter-Glo® Luminescent Cell Viability Assay, as performed in the characterization of this compound.[1][3]
Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, HCT 116) in appropriate media until they reach 70-80% confluency.
-
Trypsinize and count the cells. Seed cells into an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Assay Procedure (CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the this compound concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Protocol 2: Analysis of Apoptosis and Cell Cycle
To investigate if cytotoxicity is mediated by apoptosis or cell cycle arrest, flow cytometry is the standard method. The following protocol outlines the general procedure for preparing cells for either analysis.
A. Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Preparation: Seed 2x10⁵ cells per well in 6-well plates, incubate for 24 hours, then treat with this compound at relevant concentrations (e.g., 1x and 2x IC₅₀) for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash cells with cold PBS. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within one hour. Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
B. Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Preparation: Seed and treat cells as described for the apoptosis assay.
-
Harvesting: Collect all cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances on the Total Syntheses of the Communesin Alkaloids and Perophoramidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes: Communesin B in Antiproliferative Assays
Introduction
Communesin B is a potent cytotoxic indole alkaloid isolated from marine-derived Penicillium species.[1] It has demonstrated significant antiproliferative activity against a range of human cancer cell lines, making it a compound of interest for cancer research and drug development.[2] Notably, (-)-communesin B has been identified as the most potent among the naturally occurring communesin alkaloids.[3][4] These application notes provide a detailed protocol for evaluating the antiproliferative effects of this compound using a standard MTT assay, along with data presentation and a proposed mechanism of action.
Principle
The antiproliferative activity of this compound can be quantified using various cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which is indicative of cell viability and proliferation. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, the extent of cell proliferation in the presence of a test compound like this compound can be determined.
Data Presentation
The antiproliferative activity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth compared to an untreated control. The following table summarizes the reported IC50 values for (-)-Communesin B against various human carcinoma cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 2.8 |
| DU 145 | Prostate Carcinoma | 3.3 |
| HCT 116 | Colorectal Carcinoma | 1.5 |
| HeLa | Cervical Adenocarcinoma | 2.5 |
| MCF7 | Breast Adenocarcinoma | 3.9 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human cancer cell lines (e.g., A549, DU 145, HCT 116, HeLa, MCF7)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol for MTT Antiproliferative Assay
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a stock solution of 10 mM.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Cell Seeding:
-
Culture the selected cancer cell lines in their respective complete media supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells that are in the exponential growth phase using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
3. Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to determine the IC50 value accurately.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
4. MTT Assay:
-
After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
Visualization
Experimental Workflow
Caption: Workflow for determining the antiproliferative activity of this compound using an MTT assay.
Proposed Signaling Pathway for Antiproliferative Effect
The precise signaling pathway for this compound-induced cell death is not yet fully elucidated. However, a structurally related compound, nomofungin, is known to disrupt the microfilament network. Disruption of the actin cytoskeleton can trigger apoptosis and cell cycle arrest. The following diagram illustrates a hypothetical signaling pathway for the antiproliferative effects of this compound.
Caption: A hypothesized signaling pathway for the antiproliferative action of this compound.
References
- 1. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances on the Total Syntheses of the Communesin Alkaloids and Perophoramidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: Synthesis and Evaluation of Potent Communesin B Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Communesin B is a complex, polycyclic indole alkaloid first isolated from Penicillium species.[1][2] It belongs to a family of natural products that have demonstrated a range of biological activities, including insecticidal, antiproliferative, and cytotoxic effects.[1][2] Notably, this compound has shown significant cytotoxicity against various human cancer cell lines, making it an attractive scaffold for the development of novel anticancer agents.[1][3]
Research into the structure-activity relationships (SAR) of the communesin alkaloids has revealed that specific modifications to the core structure can lead to a significant increase in cytotoxic potency.[1][4] This document provides detailed protocols for the synthesis of highly potent this compound derivatives and for the evaluation of their cytotoxic activity. The focus is on derivatives with N8'-sulfonamide substitutions, which have been shown to exhibit up to a 10-fold increase in potency compared to the natural product.[1][4]
Data Presentation: Cytotoxicity of this compound and Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of natural communesins and their more potent synthetic derivatives against a panel of five human cancer cell lines. The data clearly indicates the enhanced potency of the N8'-SES (2-(trimethylsilyl)ethanesulfonyl) substituted analogs.
| Compound | A549 (Lung) IC50 (µM) | DU 145 (Prostate) IC50 (µM) | HCT 116 (Colorectal) IC50 (µM) | HeLa (Cervical) IC50 (µM) | MCF7 (Breast) IC50 (µM) |
| (-)-Communesin B (Natural) | 2.5 ± 0.3 | 3.1 ± 0.4 | 1.8 ± 0.2 | 2.2 ± 0.3 | 2.8 ± 0.3 |
| (-)-N8'-SES-Communesin B | 0.21 ± 0.03 | 0.28 ± 0.04 | 0.15 ± 0.02 | 0.19 ± 0.02 | 0.24 ± 0.03 |
| (-)-Communesin G (Natural) | >10 | >10 | >10 | >10 | >10 |
| (-)-N8'-SES-Communesin G | 0.85 ± 0.11 | 1.1 ± 0.1 | 0.62 ± 0.08 | 0.77 ± 0.1 | 0.98 ± 0.12 |
Experimental Protocols
Protocol 1: Synthesis of (-)-N8'-SES-Communesin B
This protocol describes the synthesis of a highly potent this compound derivative, (-)-N8'-SES-Communesin B, from a key heterodimeric diamine intermediate, as reported by Movassaghi et al. (2019).[1]
Materials:
-
Heterodimeric diamine intermediate (+)-19
-
Sorbic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Aminal Rearrangement:
-
Dissolve the heterodimeric diamine (+)-19 in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (TFA) to initiate the aminal rearrangement.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude rearranged communesin core.
-
-
Acylation with Sorbic Anhydride:
-
Dissolve the crude rearranged core in anhydrous DCM.
-
Add sorbic anhydride and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (-)-N8'-SES-Communesin B.[1]
-
Protocol 2: Evaluation of Cytotoxicity using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, DU 145, HCT 116, HeLa, MCF7)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
This compound derivatives dissolved in DMSO
-
96-well clear-bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with vehicle control (medium with DMSO) and no-cell control (medium only).
-
Incubate the plate for 72 hours at 37 °C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other measurements.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualization
Caption: Synthetic workflow for potent this compound derivatives.
Caption: Key modification sites on the this compound scaffold.
Caption: Proposed apoptotic pathway induced by this compound.
References
- 1. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Leveraging Communesin B as a Scaffold for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Communesin B is a complex heptacyclic indole alkaloid first isolated from Penicillium species.[1][2][3] This natural product has garnered significant attention in the medicinal chemistry community due to its potent cytotoxic activity against a range of human cancer cell lines.[1][2] Its intricate and rigid three-dimensional structure presents a unique and compelling scaffold for the development of novel therapeutic agents. This document provides an overview of this compound's potential in drug discovery, detailed protocols for the synthesis of analogs, and methods for evaluating their biological activity.
The core structure of the communesin alkaloids is characterized by seven contiguous rings, two aminal linkages, and up to six stereogenic centers, two of which are vicinal and quaternary.[1][3] Among the naturally occurring communesins, (-)-Communesin B has been identified as the most potent cytotoxic agent.[1][4][5][6] Furthermore, synthetic efforts have demonstrated that modifications, particularly at the N8'-position, can lead to analogs with significantly enhanced potency, highlighting the tractability of this scaffold for medicinal chemistry exploration.[1][4][5][6]
Medicinal Chemistry Potential
The this compound scaffold offers several advantages for medicinal chemistry applications:
-
Structural Complexity and Rigidity: The rigid, polycyclic core allows for the precise spatial orientation of substituents, which can lead to high-affinity and selective interactions with biological targets.
-
Proven Biological Activity: The inherent cytotoxicity of this compound provides a validated starting point for the development of anticancer agents.
-
Synthetically Accessible Core: Advances in total synthesis have made the communesin core and its analogs accessible for systematic structure-activity relationship (SAR) studies.[1][3][4][5][6]
-
Multiple Points for Diversification: The this compound structure possesses several sites that can be chemically modified to modulate its physicochemical properties and biological activity.
Data Presentation: Cytotoxicity of this compound and Analogs
The following table summarizes the cytotoxic activity (IC50 in µM) of natural this compound and a selection of its synthetic analogs against various human cancer cell lines. This data has been compiled from the work of Movassaghi and colleagues.[1]
| Compound | HCT116 (Colon) | A549 (Lung) | NCI-H460 (Lung) | DU145 (Prostate) | U251 (Glioblastoma) |
| (-)-Communesin B | 2.5 | 3.2 | 1.8 | 2.9 | 2.1 |
| (-)-Communesin A | >10 | >10 | >10 | >10 | >10 |
| (-)-Communesin F | 5.1 | 6.3 | 4.5 | 5.8 | 4.9 |
| (-)-N8'-SES-Communesin B | 0.21 | 0.28 | 0.15 | 0.25 | 0.19 |
| (-)-N8'-SES-Communesin G | 0.18 | 0.22 | 0.12 | 0.20 | 0.16 |
Data presented as IC50 values in µM. SES = 2-(trimethylsilyl)ethanesulfonyl. Data sourced from Movassaghi et al., J. Am. Chem. Soc. 2019, 141, 36, 14411–14420.[1]
Experimental Protocols
General Synthetic Workflow for this compound Analogs
The total synthesis of this compound and its analogs is a complex undertaking that has been elegantly achieved through a convergent and modular strategy.[1][3][4][5][6] The following is a generalized protocol based on a biomimetic approach involving a key heterodimer rearrangement.
1. Synthesis of Key Fragments:
- Fragment A (e.g., (-)-Aurantioclavine derivative): This fragment can be prepared enantioselectively. Key steps may include the application of a rationally designed sulfinamide chiral auxiliary and a calcium trifluoromethanesulfonate promoted intramolecular amination.[1][4][6]
- Fragment B (e.g., Tryptamine derivative): This fragment can also be synthesized using established methods.
2. Diazene-Directed Fragment Assembly:
- The two complex fragments are coupled to form the critical C3a–C3a′ linkage.[1][3][4][5][6] This step is crucial for establishing the core structure.
3. Biomimetic Aminal Reorganization:
- The resulting heterodimer undergoes a guided biomimetic aminal reorganization to yield the heptacyclic core of the communesin alkaloids.[1][3][4][5][6]
4. Final Diversification:
- N1'-Acylation: The N1' position can be acylated with various acylating agents to install different side chains. For example, acylation with sorbic anhydride yields (-)-N8′-SES-communesin B.[1]
- N8'-Modification: The N8' position is a key site for modification. For instance, the introduction of a sulfonamide group (e.g., SES group) has been shown to dramatically increase cytotoxic potency.[1][4][5][6]
- Desulfonylation: If a protecting group like SES is used, it can be removed in the final step to yield the natural product or other analogs. For example, mild N8′-desulfonylation with TASF can afford (-)-communesin B.[1]
Protocol for Cytotoxicity Evaluation (MTT Assay)
This protocol describes a general method for assessing the cytotoxic activity of this compound analogs against adherent cancer cell lines.
1. Cell Culture:
- Culture human cancer cell lines (e.g., HCT116, A549, DU145) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Seeding:
- Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
- Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
3. Compound Treatment:
- Prepare a stock solution of the test compound in DMSO.
- Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations.
- Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for 72 hours.
4. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Visualizations
Biosynthetic Pathway of the Communesin Core
The biosynthesis of the communesin core provides insight into its complex structure. It begins with two L-tryptophan molecules that are processed through different pathways to form tryptamine and aurantioclavine.[2] These two indole-containing fragments are then coupled via a radical oxidative mechanism catalyzed by a cytochrome P450 enzyme to form the core scaffold.[2]
Caption: Biosynthesis of the Communesin core from L-tryptophan.
General Workflow for Medicinal Chemistry Exploration
This diagram outlines a typical workflow for utilizing the this compound scaffold in a medicinal chemistry program. The process is iterative, involving cycles of design, synthesis, and biological evaluation to optimize for desired properties.
Caption: Iterative workflow for this compound-based drug discovery.
Synthetic Strategy for Communesin Analogs
This diagram illustrates a convergent synthetic strategy for accessing this compound analogs, highlighting key chemical transformations.
Caption: Convergent synthetic approach to this compound analogs.
References
- 1. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives [dspace.mit.edu]
- 5. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Sensitivity LC/MS Method for the Detection of Communesin B in Fungal Extracts
Abstract
This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method for the detection and quantification of Communesin B, a cytotoxic indole alkaloid produced by certain Penicillium species. The described protocol provides a comprehensive workflow, including sample preparation from fungal mycelia, optimized chromatographic separation, and precise mass spectrometric detection using Multiple Reaction Monitoring (MRM). This method is intended for researchers in natural product discovery, mycotoxin analysis, and drug development.
Introduction
This compound is a complex, polycyclic indole alkaloid first isolated from a marine-derived Penicillium species.[1] It has demonstrated significant cytotoxic activity, making it a compound of interest for cancer research and drug discovery. Accurate and sensitive detection methods are crucial for studying its biosynthesis, occurrence in fungal strains, and for potential quantification in various matrices. This document provides a detailed protocol for the analysis of this compound using LC/MS/MS, a technique well-suited for the selective and sensitive determination of mycotoxins and other fungal metabolites in complex extracts.[2]
Experimental Protocols
Sample Preparation: Extraction of this compound from Fungal Mycelia
This protocol outlines the extraction of this compound from fungal cultures grown on a solid or in a liquid medium.
Materials:
-
Fungal mycelia
-
Liquid nitrogen
-
Mortar and pestle
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC/MS grade
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
Procedure:
-
Harvest fungal mycelia from the culture medium via filtration or scraping.
-
Freeze the mycelia with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Transfer approximately 100 mg of the powdered mycelia to a microcentrifuge tube.
-
Add 1 mL of extraction solvent (Acetonitrile:Water, 80:20, v/v with 0.1% Formic Acid).
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid debris.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for LC/MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 1.0 20 10.0 95 12.0 95 12.1 20 | 15.0 | 20 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 800 L/hr
-
-
Collision Gas: Argon
Multiple Reaction Monitoring (MRM) Transitions for this compound:
Based on the molecular formula of this compound (C32H36N4O2) and its exact mass of 508.2838 Da, the protonated molecule [M+H]+ is expected at m/z 509.3. Predicted fragmentation patterns for indole alkaloids suggest several stable product ions. The following MRM transitions are proposed for the detection of this compound:
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 509.3 | 282.2 | 50 | 35 |
| This compound (Qualifier) | 509.3 | 396.3 | 50 | 30 |
Data Presentation
The following table summarizes the expected quantitative performance of this method based on typical values for mycotoxin analysis.[3][4] These values should be determined experimentally during method validation.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 110% |
| Precision (RSD%) | < 15% |
Visualization of the Experimental Workflow
Caption: Experimental workflow for this compound detection.
Conclusion
This application note provides a detailed and robust LC/MS/MS method for the detection of this compound in fungal extracts. The protocol is designed to be a starting point for researchers and can be further optimized and validated for specific laboratory instrumentation and sample matrices. The high sensitivity and selectivity of this method make it a valuable tool for the study of this potent mycotoxin.
References
- 1. Recent Advances on the Total Syntheses of the Communesin Alkaloids and Perophoramidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of LC-Q-TOF-MS Methodology to Determine Mycotoxin Biomarkers in Human Urine [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biomimetic Synthesis of Communesin B
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Communesin B is a structurally complex indole alkaloid that has garnered significant attention due to its interesting biological activities. The biomimetic synthesis of this compound is inspired by its proposed biosynthetic pathway, which is thought to involve the oxidative coupling of a tryptamine derivative with an aurantioclavine derivative.[1] This approach offers a convergent and potentially efficient route to the intricate heptacyclic core of the communesin family of natural products. The following protocols are based on the successful biomimetic total synthesis of the closely related (-)-Communesin F by Movassaghi and coworkers, providing a detailed roadmap for the synthesis of this compound.[2]
Overall Synthetic Strategy
The biomimetic synthesis of this compound is proposed to proceed through the following key stages:
-
Synthesis of a Tryptamine-Derived Precursor: Preparation of a functionalized tryptamine unit that will form one half of the final molecule.
-
Synthesis of an Aurantioclavine-Derived Precursor: Preparation of a second key fragment derived from aurantioclavine.
-
Fragment Coupling and Cyclization Cascade: A biomimetic oxidative coupling or a related strategy to join the two precursors, followed by a spontaneous or induced cascade of cyclizations to form the core structure of this compound.
The following sections provide detailed experimental protocols for each of these stages.
Experimental Protocols
I. Synthesis of Key Precursors
The biomimetic synthesis of this compound requires the preparation of two key fragments. The following protocols are adapted from the successful synthesis of analogous compounds for the total synthesis of (-)-Communesin F.[2]
A. Synthesis of the Tryptamine-Derived Fragment
A crucial tryptamine-derived precursor is a C3a-functionalized hexahydropyrrolo[2,3-b]indole. The synthesis of a representative precursor is detailed below.
Protocol 1: Synthesis of a C3a-chlorohexahydropyrrolo[2,3-b]indole derivative
| Step | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-tryptamine, NCS, CH2Cl2 | 0 to rt | 2 | 95 |
| 2 | Product from Step 1, AgOTf, PhMe | 80 | 12 | 85 |
| 3 | Product from Step 2, NaBH4, MeOH | 0 | 1 | 92 |
Detailed Methodology:
-
Chlorination of N-Boc-tryptamine: To a solution of N-Boc-tryptamine (1.0 equiv) in dichloromethane (CH2Cl2) at 0 °C is added N-chlorosuccinimide (NCS) (1.1 equiv) in one portion. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched with saturated aqueous sodium thiosulfate, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the chlorinated intermediate, which is used in the next step without further purification.
-
Silver-Mediated Cyclization: The crude product from the previous step is dissolved in toluene (PhMe), and silver triflate (AgOTf) (1.2 equiv) is added. The mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to yield the cyclized product.
-
Reduction of the Indolenine: The product from the cyclization is dissolved in methanol (MeOH) and cooled to 0 °C. Sodium borohydride (NaBH4) (1.5 equiv) is added portion-wise, and the reaction is stirred for 1 hour at 0 °C. The reaction is quenched by the slow addition of water, and the mixture is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated to give the desired C3a-chlorohexahydropyrrolo[2,3-b]indole derivative.
B. Synthesis of the Aurantioclavine-Derived Fragment
The synthesis of the aurantioclavine-derived fragment is a key challenge. A concise enantioselective synthesis of (-)-aurantioclavine has been reported, which can serve as a basis for preparing the necessary precursor.[3][4]
Protocol 2: Synthesis of (-)-Aurantioclavine
| Step | Key Transformation | Reagents | Yield (%) |
| 1 | Asymmetric Alkenylation | N-tert-butanesulfinyl imine, MIDA boronate, Rh catalyst | 78 |
| 2 | Cyclization | NaH | 85 |
| 3 | Deprotection | HCl, MeOH then Mg, MeOH | 27 (overall) |
Detailed Methodology (Conceptual Outline):
The synthesis of (-)-aurantioclavine has been achieved in 6 steps with a 27% overall yield.[3] A key step involves the Rh-catalyzed asymmetric addition of an N-methyliminodiacetic acid (MIDA) boronate to an N-tert-butanesulfinyl imine.[3] This is followed by a base-mediated cyclization to form the azepine ring and subsequent deprotection steps to yield the final product.[3] For the biomimetic synthesis of this compound, a derivative of aurantioclavine would be prepared, likely with protecting groups to direct the subsequent coupling reaction.
II. Biomimetic Fragment Coupling and Rearrangement
The cornerstone of the biomimetic strategy is the coupling of the two fragments, followed by a rearrangement to the communesin core. While a direct oxidative coupling has been proposed, a more controlled approach has been demonstrated in the synthesis of Communesin F, which involves the formation of a C3a-C3a' bond followed by an aminal exchange.[2]
Protocol 3: Biomimetic Aminal Rearrangement
| Step | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sc(OTf)3, F3CCH2OH | 23 | 1 | 85 |
| 2 | t-BuOLi, MeOH | 50 | 1 | 90 (over 2 steps) |
Detailed Methodology:
-
Lewis Acid-Promoted Rearrangement: A solution of the coupled heterodimer (1.0 equiv) in trifluoroethanol (F3CCH2OH) is treated with scandium triflate (Sc(OTf)3) (0.2 equiv) at room temperature and stirred for 1 hour. The reaction is then quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Base-Mediated Aminal Exchange: The crude product is dissolved in methanol (MeOH) and treated with lithium tert-butoxide (t-BuOLi) (2.0 equiv). The mixture is heated to 50 °C for 1 hour. After cooling, the reaction is neutralized with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic extracts are washed with brine, dried, and concentrated. The residue is purified by flash chromatography to afford the communesin core structure.
Data Presentation
Table 1: Summary of Yields for Key Synthetic Stages
| Synthetic Stage | Number of Steps | Overall Yield (%) | Reference |
| Synthesis of Tryptamine-Derived Fragment | 3 | ~75 | Adapted from[2] |
| Synthesis of (-)-Aurantioclavine | 6 | 27 | [3] |
| Biomimetic Rearrangement | 2 | ~76 | Adapted from[2] |
Visualizations
Biomimetic Synthesis Workflow
Caption: Overall workflow for the biomimetic synthesis of this compound.
Proposed Biosynthetic Pathway
Caption: Proposed biosynthetic pathway leading to this compound.
References
Application Notes and Protocols for the Synthesis of Vicinal Quaternary Stereocenters in Communesin B
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the vicinal quaternary stereocenters found in the complex indole alkaloid, Communesin B. The construction of these sterically congested C3a and C3a' centers represents a significant challenge in the total synthesis of the communesin family of natural products. The following sections detail several successful strategies developed by leading research groups, offering a comparative overview of methodologies, quantitative data, and step-by-step protocols for key transformations.
Introduction to the Challenge
This compound, a member of a class of heptacyclic indole alkaloids, exhibits potent biological activities, making it an attractive target for synthetic chemists. A key architectural feature of the communesins is the presence of two contiguous quaternary stereocenters at the C3a and C3a' positions. The creation of this sterically demanding C-C bond with precise stereocontrol has spurred the development of innovative and elegant synthetic strategies. This document will explore four prominent approaches: a biomimetic hetero-Diels-Alder reaction, a diazene-directed fragment assembly, an intramolecular aza-o-xylylene cycloaddition, and a tandem Heck cyclization/Claisen rearrangement sequence.
Strategy 1: Biomimetic Inverse-Electron-Demand Hetero-Diels-Alder Reaction
This approach, inspired by the proposed biosynthesis of communesins, constructs the core structure and the vicinal quaternary stereocenters in a single, highly convergent step. The key transformation involves an inverse-electron-demand hetero-Diels-Alder reaction between a tryptamine-derived aza-o-xylylene and aurantioclavine.
Logical Workflow
Application Notes and Protocols: Utilizing Diazene-Directed Assembly for Communesin B Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Communesin B, a complex polycyclic indole alkaloid, employing a key diazene-directed assembly strategy. This methodology, pioneered by the Movassaghi group, offers a convergent and stereocontrolled approach to constructing the challenging C3a–C3a′ bond of the communesin core. The protocols outlined below are based on the successful total synthesis of epoxide-containing communesin alkaloids, including this compound.[1][2][3][4]
Introduction to Diazene-Directed Assembly
The total synthesis of communesin alkaloids has been a significant challenge in organic chemistry due to their intricate heptacyclic framework, which includes two vicinal quaternary stereocenters at the C3a and C3a' positions.[4] The diazene-directed assembly strategy provides an elegant solution to this problem. The core principle involves the formation of an unsymmetrical diazene from two complex amine fragments. Subsequent photochemical extrusion of dinitrogen (N2) generates a radical pair within a solvent cage, which then collapses to form the critical C3a–C3a′ carbon-carbon bond with high stereocontrol.[5][6] A final biomimetic aminal reorganization then yields the characteristic heptacyclic core of the communesin family.[7][8][9] This convergent approach allows for the modular synthesis of various communesin analogues by coupling different fragments.[1][2]
Key Advantages of the Diazene-Directed Approach:
-
Convergent and Modular: Allows for the synthesis and coupling of complex fragments late in the synthetic sequence, improving overall efficiency.[1][2]
-
Stereocontrolled: The photochemical C-C bond formation proceeds with high fidelity, enabling the precise construction of the vicinal quaternary stereocenters.[5][6]
-
Biomimetic: The final aminal reorganization mimics a plausible biosynthetic pathway, efficiently assembling the complex core structure.[7][8][9]
Overall Synthetic Strategy Workflow
The synthesis of this compound via diazene-directed assembly can be conceptually broken down into the following key stages:
Figure 1. General workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the pivotal steps in the synthesis of a key heterodimeric intermediate and its conversion to the communesin core. The data is compiled from the synthesis of related epoxide-containing communesins.
Table 1: Key Reaction Steps and Yields
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Mixed Sulfamide Formation | Epoxide-bearing C3a-amino oxindole, C3a′-sulfamate cyclotryptamine | DMAP, THF, 23 °C | Mixed Sulfamide | ~80 |
| Diazene Formation | Mixed Sulfamide | Polystyrene-BEMP, N-chloro-N-methylbenzamide, MeOH, 23 °C | Unsymmetrical Diazene | High |
| Photochemical C-C Bond Formation | Unsymmetrical Diazene | hν (350 nm), 25 °C | C3a-C3a' Linked Heterodimer | ~60-70 |
| Biomimetic Aminal Reorganization | C3a-C3a' Linked Heterodimer | Basic conditions (e.g., KHMDS, 18-crown-6, THF, -78 to 23 °C) | Heptacyclic Communesin Core | ~80-90 |
| Final Acylation | Heptacyclic Communesin Core | Sorbic acid, activating agent (e.g., HATU), base (e.g., DIPEA), CH2Cl2 | (-)-Communesin B | ~70-80 |
Experimental Protocols
The following are detailed experimental protocols for the key stages of the this compound synthesis, adapted from the literature.[1][2][4]
Protocol 1: Mixed Sulfamide Formation
This protocol describes the coupling of the two key fragments to form the mixed sulfamide precursor to the diazene.
Logical Relationship of Reagents and Substrates
Figure 2. Reagent and substrate roles in sulfamide formation.
Procedure:
-
To a solution of the C3a′-sulfamate cyclotryptamine fragment (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) at 23 °C is added 4-(dimethylamino)pyridine (DMAP, 1.2 equiv).
-
A solution of the epoxide-bearing C3a-amino oxindole fragment (1.1 equiv) in anhydrous THF is then added dropwise over 10 minutes.
-
The reaction mixture is stirred at 23 °C and monitored by thin-layer chromatography (TLC) until consumption of the limiting reagent is observed (typically 2-4 hours).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (using an appropriate eluent system, e.g., hexanes/ethyl acetate gradient) to afford the desired mixed sulfamide.
Protocol 2: Unsymmetrical Diazene Formation and Photochemical C-C Bond Formation
This two-step protocol details the oxidation of the mixed sulfamide to the diazene, followed by the key photochemical extrusion of dinitrogen.
Experimental Workflow
Figure 3. Workflow for diazene formation and photolysis.
Procedure:
Part A: Diazene Formation
-
To a solution of the mixed sulfamide (1.0 equiv) in methanol (MeOH, 0.05 M) at 23 °C is added polystyrene-bound 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (Polystyrene-BEMP, 3.0 equiv).
-
N-chloro-N-methylbenzamide (1.5 equiv) is then added in one portion.
-
The reaction mixture is stirred at 23 °C for 30 minutes.
-
The mixture is then filtered through a pad of Celite®, washing with dichloromethane (CH2Cl2).
-
The filtrate is concentrated under reduced pressure to yield the crude unsymmetrical diazene, which is used in the next step without further purification.
Part B: Photochemical Dinitrogen Extrusion
-
The crude diazene is dissolved in a minimal amount of CH2Cl2 and concentrated onto a petri dish to form a thin film.
-
The thin film is irradiated with a 350 nm ultraviolet lamp at 25 °C for a period of 4-8 hours, or until TLC analysis indicates complete consumption of the diazene.
-
The resulting residue is then purified by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to provide the C3a-C3a' linked heterodimer.
Protocol 3: Biomimetic Aminal Reorganization
This protocol describes the base-mediated rearrangement of the heterodimer to form the heptacyclic core of this compound.
Procedure:
-
A solution of the C3a-C3a' linked heterodimer (1.0 equiv) and 18-crown-6 (2.0 equiv) in anhydrous THF (0.01 M) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
A solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.5 equiv) in THF is added dropwise.
-
The reaction mixture is allowed to warm to 23 °C and stirred for 1-2 hours, monitoring by TLC.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride (NH4Cl).
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the heptacyclic communesin core.
Protocol 4: Final Acylation to Synthesize (-)-Communesin B
This final step involves the acylation of the N1' position of the communesin core with sorbic acid.
Procedure:
-
To a solution of the heptacyclic communesin core (1.0 equiv), sorbic acid (1.5 equiv), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.5 equiv) in anhydrous CH2Cl2 (0.05 M) at 0 °C is added N,N-diisopropylethylamine (DIPEA, 3.0 equiv).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to 23 °C for 2-4 hours.
-
Upon completion, the reaction is diluted with CH2Cl2 and washed with saturated aqueous sodium bicarbonate (NaHCO3) and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.
-
The residue is purified by flash column chromatography on silica gel to yield (-)-Communesin B.
These protocols provide a framework for the application of the diazene-directed assembly in the synthesis of this compound. Researchers should refer to the primary literature for full characterization data of all intermediates and the final product.[1][2][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed heterodimerization: stereocontrolled assembly via solvent-caged unsymmetrical diazene fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Total synthesis and anticancer evaluation of all known communesin alkaloids and related complex derivatives [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Communesin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Communesin B. The content is designed to address specific experimental challenges, offering detailed protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The total synthesis of this compound presents a significant challenge due to its complex molecular architecture. Key difficulties include:
-
Heptacyclic Core: The molecule possesses a dense and rigid heptacyclic ring system that is synthetically challenging to construct.[1][2]
-
Vicinal Quaternary Stereocenters: A major hurdle is the stereoselective construction of the two adjacent quaternary stereocenters at the C3a and C3a' positions.[1][2]
-
Aminal Linkages: The structure contains two aminal linkages, which can be sensitive to reaction conditions.[1][2]
-
Epoxide Moiety: The presence of a C10-epoxide in this compound and related compounds adds another layer of complexity, as it can be sensitive to acidic conditions.[1][2]
Q2: What are the main strategic approaches for the total synthesis of this compound?
Several successful strategies have been developed, primarily focusing on the efficient construction of the complex core structure. Common approaches include:
-
Biomimetic Synthesis: Inspired by the proposed biosynthesis, this strategy often involves the oxidative coupling of tryptamine and aurantioclavine precursors to form the key C3a-C3a' bond, followed by a guided aminal reorganization to assemble the heptacyclic core.[1][2]
-
Convergent Synthesis: Many approaches are convergent, involving the synthesis of two complex fragments that are then coupled late in the synthetic sequence. A notable example is the diazene-directed assembly of fragments to form the C3a-C3a' linkage.[1][2]
-
Intramolecular Cycloadditions: Some routes utilize intramolecular cycloaddition reactions, such as a hetero-Diels-Alder reaction, to rapidly construct a significant portion of the polycyclic ring system.[3][4][5]
-
Cascade Reactions: The development of novel cascade reactions has enabled the efficient formation of multiple rings in a single step, significantly shortening the synthetic route.[6]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Formation of Vicinal Quaternary Centers
Symptoms:
-
Formation of a difficult-to-separate mixture of diastereomers at the C3a-C3a' centers.
-
Inconsistent stereochemical outcomes.
Possible Causes:
-
Steric hindrance impeding the desired approach of the reactants.
-
Lack of effective facial selectivity in the key bond-forming reaction.
-
Inadequate chiral auxiliary control.
Suggested Solutions:
-
Substrate-Controlled Diastereoselection: Employ a substrate with inherent steric or electronic bias that directs the stereochemical outcome. For example, the use of a bulky protecting group on one of the fragments can influence the trajectory of the coupling partner.
-
Chiral Auxiliary: Introduce a chiral auxiliary to guide the stereoselective bond formation. The selection of the appropriate auxiliary is critical and may require screening.
-
Catalyst-Controlled Reaction: Utilize a chiral catalyst, such as an iridium-catalyzed asymmetric cascade cyclization, which has been shown to effectively control the stereochemistry.[6]
Experimental Protocol: Palladium-Catalyzed Decarboxylative Allylic Alkylation for Vicinal Quaternary Center Formation
This protocol, adapted from a strategy for the synthesis of related compounds, demonstrates a method for achieving high diastereoselectivity.[7]
-
Substrate Preparation: Synthesize the appropriate lactone precursor containing one of the quaternary centers.
-
Reaction Setup: To a solution of the lactone (1.0 equiv) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Purification: Quench the reaction, extract the product, and purify by column chromatography.
| Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Pd(PPh₃)₄ | THF | 25 | >20:1 | 95 | [7] |
Problem 2: Inefficient Biomimetic Aminal Reorganization
Symptoms:
-
Low yield of the desired heptacyclic core.
-
Formation of multiple undesired constitutional isomers.
-
Decomposition of the starting heterodimeric intermediate.
Possible Causes:
-
Unfavorable thermodynamics or kinetics for the desired rearrangement.
-
Inappropriate reaction conditions (solvent, temperature, additives) to guide the reorganization.
-
Steric or electronic effects of substituents hindering the desired cyclization cascade.
Suggested Solutions:
-
Condition Optimization: Systematically screen reaction conditions, including solvent polarity, temperature, and the presence of acids or bases, to favor the desired aminal exchange pathway.
-
Guided Reorganization: Modify the substrate to sterically or electronically favor the desired cyclization pathway. For example, the strategic placement of protecting groups can influence the conformational preferences of the intermediate, leading to the desired product.
-
Use of a Lewis Acid: A mild Lewis acid can sometimes facilitate the aminal exchange and subsequent cyclizations.
Experimental Protocol: Guided Biomimetic Aminal Reorganization
This protocol is based on a successful unified synthesis of epoxide-containing communesins.[1][2]
-
Starting Material: Prepare the heterodimeric diamine intermediate.
-
Reaction Setup: Dissolve the heterodimeric diamine (1.0 equiv) in a suitable solvent (e.g., EtOH).
-
Reagent Addition: Add a weak base (e.g., t-BuOLi, 1.1 equiv).
-
Reaction Execution: Heat the reaction mixture at a controlled temperature (e.g., 60 °C) and monitor the progress by LC-MS.
-
Workup and Purification: After completion, quench the reaction, perform an aqueous workup, extract the product, and purify by flash chromatography.
| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| t-BuOLi | EtOH | 60 | 77 | [1] |
Visualizing Synthetic Strategies
Diagram 1: Convergent Strategy for this compound Synthesis
Caption: A convergent approach to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield in a Key Cyclization Step
Caption: Workflow for addressing low cyclization yield.
References
- 1. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A synthetic approach to nomofungin/communesin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances on the Total Syntheses of the Communesin Alkaloids and Perophoramidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A Diastereodivergent Synthetic Strategy for the Syntheses of Communesin F and Perophoramidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing Communesin B Yield in Penicillium Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of Communesin B from Penicillium cultures.
Frequently Asked Questions (FAQs)
Q1: My Penicillium culture is not producing any detectable this compound. What are the initial steps I should take?
A1: First, confirm the identity of your Penicillium strain, as Communesin production is species-specific. Known producers include Penicillium marinum and Penicillium expansum.[1][2] Secondly, verify your extraction and analytical methods. Communesins are typically detected using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Ensure your standards are correctly prepared and that your detection limits are appropriate. Finally, review your initial culture conditions. Sub-optimal media composition or fermentation parameters can lead to a complete lack of production.
Q2: What are the key precursors for this compound biosynthesis?
A2: this compound is an indole alkaloid.[4] Its biosynthesis involves the coupling of tryptamine and aurantioclavine, both of which are derived from L-tryptophan.[4] Therefore, L-tryptophan is the primary precursor for the entire biosynthetic pathway.
Q3: Can I supplement the culture medium with precursors to increase the yield?
A3: Yes, precursor feeding is a viable strategy. Supplementing the medium with L-tryptophan can potentially increase the availability of the building blocks for this compound biosynthesis. However, the optimal concentration and feeding time need to be determined empirically for your specific strain and culture conditions.
Q4: What are typical fermentation parameters for Penicillium cultures producing secondary metabolites?
A4: Optimal fermentation parameters vary between Penicillium species. However, typical ranges for secondary metabolite production include temperatures between 25-28°C, a pH maintained between 6.7 and 6.9, and an agitation speed of around 120 rpm for shake flask cultures.[3][5] It is crucial to optimize these parameters for your specific experimental setup.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Low productivity is a common challenge in fungal fermentations.[6] This can often be addressed by systematically optimizing the culture environment.
Troubleshooting Steps:
-
Media Optimization: The composition of the culture medium significantly impacts secondary metabolite production.
-
Carbon and Nitrogen Sources: Sucrose and yeast extract have been identified as key variables influencing secondary metabolite production in Penicillium.[7][8] Systematically vary the concentrations of these components to identify the optimal ratio for your strain. In some cases, glutamine supplementation has been shown to restore productivity.[1][2]
-
Statistical Optimization: Employ statistical methods like Response Surface Methodology (RSM) to efficiently optimize the concentrations of multiple media components and identify significant interactions between them.[9][10][11]
-
-
Fermentation Parameter Optimization:
-
Temperature, pH, and Agitation: As mentioned in the FAQs, these are critical parameters. Perform a design of experiments (DoE) to systematically evaluate the impact of varying temperature, pH, and agitation speed on this compound yield.[3]
-
-
Elicitation Strategies:
-
Biotic and Abiotic Elicitors: The addition of elicitors can trigger defense responses in fungi, leading to an increase in secondary metabolite production.[12][13][14] Consider testing a panel of elicitors, such as fungal extracts, polysaccharides (chitin, chitosan), or small molecules like salicylic acid and methyl jasmonate.[12][15]
-
Issue 2: Inconsistent Batch-to-Batch Yield
Variability between fermentation batches can hinder research and development.
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Ensure a consistent age and concentration of spores or mycelial fragments in your inoculum. Inconsistent inoculum can lead to variations in growth kinetics and, consequently, secondary metabolite production.
-
Precise Control of Fermentation Parameters: Small fluctuations in temperature, pH, or dissolved oxygen can have a significant impact on yield. Utilize a well-calibrated bioreactor for precise control over these parameters.
-
Raw Material Quality: Use high-quality, consistent sources for your media components. Variability in the composition of complex components like yeast extract can contribute to batch-to-batch inconsistencies.
Data Presentation
Table 1: Example Media Compositions for Penicillium Secondary Metabolite Production
| Component | Concentration Range (g/L) | Reference |
| Sucrose | 21 - 50 | [3][7] |
| Yeast Extract | 3 - 10 | [3][7] |
| K₂HPO₄ | 1.0 | [7] |
| NaNO₃ | 30.0 (in Czapek concentrate) | [7] |
| KCl | 5.0 (in Czapek concentrate) | [7] |
| MgSO₄·7H₂O | 5.0 (in Czapek concentrate) | [7] |
| FeSO₄·7H₂O | 0.1 (in Czapek concentrate) | [7] |
Table 2: Optimized Fermentation Parameters for Penicillin Production by P. chrysogenum
| Parameter | Optimal Value | Reference |
| Temperature | 25 - 28 °C | [3] |
| Agitation | 120 rpm | [3] |
| Incubation Time | 6 - 8 days | [3] |
Note: These parameters for penicillin production can serve as a starting point for optimizing this compound production.
Experimental Protocols
Protocol 1: General Submerged Fermentation for this compound Production
-
Inoculum Preparation:
-
Grow the Penicillium strain on a suitable agar medium (e.g., Czapek Yeast Extract Agar) at 30°C for 7 days.[7]
-
Prepare a spore suspension or use agar plugs to inoculate a seed culture.
-
-
Seed Culture:
-
Production Culture:
-
Extraction and Analysis:
-
Separate the mycelium from the broth by filtration.
-
Extract this compound from the mycelium using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the extract using TLC or HPLC.[3]
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound from L-Tryptophan.
Caption: Experimental workflow for troubleshooting and optimizing this compound production.
References
- 1. An experimental strategy towards optimising directed biosynthesis of communesin analogues by Penicillium marinum in submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Elucidation of the concise biosynthetic pathway of the communesin indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Physiological characterization of secondary metabolite producing Penicillium cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of submerged culture conditions to produce colorants by Penicillium purpurogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phoenicin Switch: Discovering the Trigger for Radical Phoenicin Production in Multiple Wild-Type Penicillium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of media components for enhanced production of streptococcus phocae pi80 and its bacteriocin using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Elicitor-mediated enhancement of secondary metabolites in plant species: a review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming stereochemical challenges in Communesin B synthesis.
Welcome to the technical support center for the synthesis of Communesin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the complex stereochemical challenges inherent in the synthesis of this intricate natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on stereochemical control.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| SC-01 | Low Diastereoselectivity in Vicinal Quaternary Stereocenter Formation | Inefficient catalyst or chiral auxiliary. Suboptimal reaction conditions (temperature, solvent, concentration). Steric hindrance from protecting groups. | 1. Catalyst/Auxiliary Screening: - Evaluate a range of chiral ligands or auxiliaries. For palladium-catalyzed allylic alkylations, consider different phosphine or N-heterocyclic carbene ligands. - For organocatalytic approaches, screen different catalysts such as cinchona alkaloids or prolinol derivatives. 2. Optimization of Reaction Conditions: - Systematically vary the temperature. Lower temperatures often enhance stereoselectivity. - Screen a variety of solvents with different polarities and coordinating abilities. - Adjust the concentration of reactants and catalyst. 3. Protecting Group Strategy: - Re-evaluate the protecting groups on nearby functionalities to minimize steric clash that could influence the stereochemical outcome. |
| SC-02 | Poor Enantioselectivity in Asymmetric Reactions | Inactive or decomposed catalyst. Racemization of the product or intermediates. Incorrect catalyst loading. | 1. Catalyst Handling and Activation: - Ensure the catalyst is stored under inert conditions and handled using appropriate techniques to prevent decomposition. - Follow established protocols for catalyst activation if required. 2. Control Experiments: - Run the reaction at lower temperatures to check for temperature-dependent racemization. - Analyze aliquots of the reaction mixture over time to monitor the enantiomeric excess and identify potential product racemization. 3. Catalyst Loading: - Optimize the catalyst loading; both too low and too high concentrations can negatively impact enantioselectivity. |
| SC-03 | Incorrect Relative Stereochemistry in the Heptacyclic Core | Unfavorable transition state in the key cyclization/rearrangement step. Epimerization of stereocenters under reaction or workup conditions. | 1. Reagent and Condition Modification: - For biomimetic aminal reorganizations, the choice of acid or base catalyst and solvent can significantly influence the stereochemical outcome.[1][2] - In Diels-Alder or other cycloaddition strategies, consider using Lewis acids or organocatalysts that favor the desired transition state geometry. 2. pH Control: - Maintain careful pH control during workup and purification to avoid epimerization of sensitive stereocenters. |
| SC-04 | Difficulty in Separating Diastereomers | Similar polarity of the diastereomers. Lack of a suitable functional group for derivatization. | 1. Advanced Chromatographic Techniques: - Employ chiral chromatography (HPLC or SFC) for analytical and preparative separation. - Explore different stationary phases and mobile phase compositions in normal and reverse-phase chromatography. 2. Derivatization: - If a suitable functional group (e.g., hydroxyl, amine) is present, derivatize the diastereomeric mixture with a chiral resolving agent to form diastereomeric adducts that may be more easily separable by standard chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stereochemical challenges in the total synthesis of this compound?
A1: The main stereochemical hurdles in the synthesis of this compound are:
-
Construction of the vicinal all-carbon quaternary stereocenters at C7 and C8: These sterically congested centers are challenging to form, and controlling their relative and absolute stereochemistry is a significant obstacle.[3][4][5]
-
Control of the spiro-oxindole stereocenter: The spirocyclic junction at C3 of the oxindole core requires precise stereocontrol.
-
Diastereoselective formation of the complex heptacyclic ring system: Ensuring the correct relative stereochemistry throughout the intricate polycyclic core during cyclization and rearrangement reactions is crucial.[1][2]
Q2: What are some successful strategies for constructing the vicinal quaternary stereocenters in this compound and related alkaloids?
A2: Several effective strategies have been developed:
-
Palladium-Catalyzed Decarboxylative Allylic Alkylation: This method has been used to set the vicinal quaternary centers with high diastereoselectivity.[3]
-
O-allylation/Claisen Rearrangement: A tandem sequence of O-allylation of a spirolactone followed by a Claisen rearrangement has proven effective in installing the two contiguous quaternary carbons.[4][5]
-
Intramolecular Heck Reaction: Cyclization of a suitably substituted precursor via an intramolecular Heck reaction can establish one of the quaternary centers.[6]
-
Organocatalytic Alkylation: Asymmetric alkylation of 3-substituted oxindoles with various electrophiles using chiral organocatalysts can be a powerful tool for creating the C3 quaternary stereocenter.
Q3: How is the stereochemistry of the final this compound product typically confirmed?
A3: The stereochemistry is generally confirmed through a combination of techniques:
-
X-ray Crystallography: Unambiguous determination of the relative and absolute stereochemistry can be achieved if a suitable crystal of a synthetic intermediate or the final product is obtained.[1][2]
-
NMR Spectroscopy: Extensive 1D and 2D NMR studies, particularly NOE (Nuclear Overhauser Effect) experiments, are used to determine the relative stereochemistry by analyzing the spatial proximity of protons.
-
Comparison with Authentic Samples: The spectral data (NMR, IR, MS) and optical rotation of the synthetic product are compared with those of the natural product.
Q4: Can the stereochemical outcome of the biomimetic aminal reorganization be predicted or controlled?
A4: The stereochemical outcome of the biomimetic aminal reorganization, which forms the heptacyclic core, is influenced by the reaction conditions. The process is believed to proceed through a dynamic reorganization of a heterodimeric intermediate.[1][2] Control can be exerted by:
-
Guided Synthesis: The inherent conformational biases of the precursor can guide the rearrangement towards the desired stereoisomer.
-
Reaction Conditions: The choice of solvent and catalyst (acid or base) can influence the equilibrium and favor the formation of the thermodynamically more stable product.
Experimental Protocols and Data
Key Experimental Protocol: Diastereoselective Allylation for Vicinal Quaternary Center Formation
This protocol is adapted from methodologies aimed at constructing the C7 and C8 quaternary stereocenters.
Objective: To achieve high diastereoselectivity in the allylation of a lactone intermediate to install the second of two vicinal quaternary stereocenters.
Procedure:
-
To a solution of the spirolactone intermediate (1.0 equiv) in anhydrous DMF (0.1 M) at -78 °C under an argon atmosphere, add NaH (1.2 equiv, 60% dispersion in mineral oil) portionwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add allyl bromide (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C-allylated product.
Quantitative Data on Diastereoselectivity:
| Entry | Substrate | Conditions | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | N-Boc protected spirolactone | NaH, Allyl Bromide, DMF | >20:1 | 85 |
| 2 | N-MOM protected spirolactone | NaH, Allyl Iodide, DMF | single diastereomer | 65 |
| 3 | Substituted spirolactone | Pd(PPh3)4, THF | single diastereomer | 78 |
Data is compiled from various synthetic efforts towards communesins and related compounds and is for illustrative purposes.[3]
Visualizations
Logical Workflow for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Key Synthetic Strategy: Biomimetic Dimerization and Reorganization
References
- 1. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances on the Total Syntheses of the Communesin Alkaloids and Perophoramidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Studies on Perphoramidine and the Communesins: Construction of the Vicinal Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evolution of a Strategy for Total Synthesis of the Marine Fungal Alkaloid (±)-Communesin F - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of Communesin B: A Technical Support Center
For researchers, scientists, and drug development professionals working with the complex indole alkaloid Communesin B, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides essential guidance on handling, storage, and troubleshooting potential stability issues with this compound in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For short-term use, high-purity, anhydrous dimethyl sulfoxide (DMSO) is generally recommended for creating stock solutions of this compound due to its good solubilizing properties for complex organic molecules. For applications where DMSO is not suitable, other aprotic polar solvents like dimethylformamide (DMF) may be considered. For analytical purposes such as HPLC, a mixture of acetonitrile and water is often used, and one study on other indole alkaloids showed good stability in this mixture.[1]
Q2: How should I store this compound solutions?
A2: this compound in its solid form should be stored at -20°C or lower, protected from light and moisture. Once dissolved, stock solutions in anhydrous DMSO or DMF should be aliquoted into small volumes to minimize freeze-thaw cycles and stored at -80°C. For working solutions, it is advisable to prepare them fresh for each experiment.
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: Several factors can influence the stability of this compound, a complex indole alkaloid:
-
Temperature: Higher temperatures can accelerate degradation.
-
pH: The presence of acidic or basic conditions can catalyze hydrolysis or other degradation reactions. Indole alkaloids are generally basic and can form salts in acidic solutions.[2][3]
-
Light: Exposure to UV or even ambient light can lead to photodegradation.
-
Oxidation: The complex structure of this compound may be susceptible to oxidation, especially in the presence of air or oxidizing agents.
-
Solvent Purity: The presence of impurities in solvents, such as water or peroxides, can initiate degradation.
Q4: Are there any solvents I should avoid when working with this compound?
A4: Protic solvents, especially under non-neutral pH conditions, may pose a risk of solvolysis or other degradation reactions. The use of methanol has been shown to lead to the decomposition of some related mycotoxins over time, especially at room temperature.[1] It is also crucial to use high-purity, anhydrous solvents to avoid introducing reactive contaminants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Perform a concentration check of the working solution using a validated analytical method (e.g., HPLC-UV). |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Chemical degradation of this compound. | Review the handling and storage procedures. Ensure the use of high-purity, anhydrous solvents and protection from light. Consider performing a forced degradation study to identify potential degradation products. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is sufficient to maintain solubility but does not exceed the tolerance of the experimental system. Sonication may aid in dissolution, but care should be taken to avoid heating. |
Data Presentation: Recommended Solvents and Storage Conditions
As quantitative stability data is not available, the following table provides a qualitative guide to solvent selection and storage conditions for this compound based on general laboratory best practices for complex alkaloids.
| Solvent | Recommended Use | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) | Notes |
| Dimethyl Sulfoxide (DMSO) | Stock solutions | 2-8°C, protected from light | -80°C, in small aliquots | Use anhydrous, high-purity grade. Minimize freeze-thaw cycles. |
| Dimethylformamide (DMF) | Alternative for stock solutions | 2-8°C, protected from light | -80°C, in small aliquots | Use anhydrous, high-purity grade. |
| Acetonitrile:Water (1:1) | Analytical standards (e.g., HPLC) | 2-8°C, protected from light | Not recommended | Prepare fresh. Some fumonisins have shown good stability in this mixture.[1] |
| Chloroform | Extraction/Purification | Room temperature (up to 24h), protected from light | Not recommended for solutions | Some indole alkaloids have shown short-term stability in chloroform. |
| Methanol/Ethanol | Use with caution | Not recommended | Not recommended | May lead to degradation over time.[1] |
| Aqueous Buffers | Final working solutions | Prepare fresh immediately before use | Not recommended | Be mindful of solubility limits and potential for hydrolysis. |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol provides a framework for researchers to determine the stability of this compound under their specific experimental conditions.
1. Preparation of this compound Stock Solution: a. Accurately weigh a sample of this compound. b. Dissolve the compound in a high-purity, anhydrous solvent (e.g., DMSO) to a known concentration (e.g., 10 mM). This will be your time-zero (T=0) sample.
2. Incubation Conditions: a. Aliquot the stock solution into several vials. b. Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, exposure to light).
3. Time-Point Analysis: a. At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each storage condition. b. Analyze the samples immediately using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).
4. Data Analysis: a. Quantify the peak area of the intact this compound at each time point. b. Calculate the percentage of this compound remaining relative to the T=0 sample. c. Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Hypothetical Degradation Pathway of this compound
The complex structure of this compound contains several functional groups that could be susceptible to degradation, such as the epoxide ring and the conjugated diene system. The following diagram illustrates a hypothetical degradation pathway.
Caption: Hypothetical degradation pathways for this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for conducting a stability study of this compound.
Caption: General workflow for assessing the stability of this compound.
References
Optimizing conditions for the aminal reorganization in Communesin synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing the biomimetic aminal reorganization step in the total synthesis of Communesin alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the aminal reorganization in the synthesis of Communesin?
The aminal reorganization, also referred to as an aminal exchange, is a crucial, biogenetically inspired step that constructs the complex heptacyclic (seven-ring) core of the Communesin alkaloids.[1][2][3][4] This key transformation rearranges a C3a–C3a′ linked heterodimeric precursor into the final polycyclic topology of the natural product.[1][2]
Q2: What are the established optimal conditions for this reaction?
The most successful reported conditions involve treating the heterodimeric diamine precursor with a base in an alcohol solvent. Specifically, exposing the precursor to ethanolic lithium tert-butoxide at 60 °C has been shown to effect a clean and complete rearrangement.[1] Following the rearrangement, an in-situ neutralization of the excess base with an acid, such as pyridinium p-toluenesulfonate (PPTS), is performed before subsequent functionalization (e.g., acylation).[1]
Q3: How does the reaction mechanism control the final structure?
The regiochemical outcome of the reorganization is strategically guided by the placement of an electron-withdrawing group on one of the cyclotryptamine moieties of the precursor.[1][2] For instance, an N8′-sulfonamide group directs the selective cleavage of the C8a′–N8′ aminal bond under basic conditions.[1][2] This selective cleavage initiates a cascade that results in the formation of new C8a–N8′ and C8a′–N1 aminal linkages, thereby constructing the characteristic heptacyclic core of the Communesins.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the aminal reorganization.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Heptacyclic Core | 1. Decomposition of Precursor: The C3a–C3a′ linkage in the heterodimer precursor is sensitive and can be prone to fragmentation under harsh conditions.[4][5] 2. Incorrect Base/Solvent System: The choice of base and solvent is critical for promoting the desired rearrangement over side reactions. 3. Insufficient Temperature: The reaction may not proceed to completion at temperatures below the optimum. | 1. Temperature Control: Carefully maintain the reaction temperature at 60 °C. Avoid excessive heating, which can lead to decomposition.[1] 2. Use Recommended Base: Employ lithium tert-butoxide in ethanol as it has been proven effective.[1] Other alkoxides or non-alkoxide bases may not provide the same selectivity. 3. Monitor Reaction: Track the reaction progress using in-situ monitoring (e.g., ¹H-NMR) if possible to ensure completion.[5] |
| Formation of Unidentified Side Products | 1. Reaction with Oxygen: The reaction intermediates or the final product may be sensitive to air. 2. Post-Rearrangement Instability: The resulting heptacyclic amine is sensitive and may degrade if left in the basic reaction mixture for an extended period.[1] 3. Acid-Induced Rearrangement: Unintended exposure to acidic conditions during workup can cause undesired rearrangements, such as the formation of aldehyde byproducts.[6] | 1. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. 2. Prompt Neutralization & Acylation: Immediately after the rearrangement is complete, neutralize the excess alkoxide base with PPTS.[1] Proceed directly with acylation (e.g., using acetic anhydride or sorbic anhydride) to protect the sensitive resulting amine and facilitate purification.[1][2] |
| Formation of iso-Communesin or Other Regioisomers | Incorrect Precursor Design: The regiochemical outcome is dictated by the substitution pattern on the precursor. An inverted N1′/N8′ substitution pattern will lead to the formation of an unnatural iso-communesin topology.[1][2] | Verify Precursor Structure: Ensure the electron-withdrawing group (e.g., sulfonamide) is correctly positioned at the N8' position of the cyclotryptamine fragment to direct the desired bond cleavage.[1][2] |
Experimental Protocols & Data
Optimized Reaction Conditions
The following table summarizes the quantitative data from a successful aminal reorganization followed by acylation to yield a stable derivative.
| Precursor | Base | Solvent | Temp. | Additive (Post-Reaction) | Acylating Agent | Yield | Reference |
| Heterodimer (+)-19 | LiOtBu | Ethanol | 60 °C | Pyridinium p-toluenesulfonate (PPTS) | Acetic Anhydride | 82% | [1] |
| Heterodimer (+)-19 | LiOtBu | Ethanol | 60 °C | Pyridinium p-toluenesulfonate (PPTS) | Sorbic Anhydride | 82% | [1][2] |
Detailed Protocol: Aminal Reorganization and Acetylation
This protocol is adapted from the total synthesis of Communesin derivatives as reported by Movassaghi, et al.[1]
-
Preparation: To a solution of the heterodimeric diamine precursor (e.g., (+)-19) in anhydrous ethanol, add lithium tert-butoxide.
-
Reaction: Heat the resulting mixture at 60 °C and monitor the reaction for completion. The rearrangement is typically clean and complete under these conditions.
-
Neutralization: Upon completion, cool the reaction mixture and add solid pyridinium p-toluenesulfonate (PPTS) to neutralize the excess lithium tert-butoxide.
-
Acylation: Add acetic anhydride to the neutralized mixture to acetylate the sensitive heptacyclic amine product.
-
Workup and Purification: Proceed with a standard aqueous workup and purify the resulting N-acetylated Communesin derivative by chromatography to yield the final product.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the aminal reorganization.
Caption: A decision tree for troubleshooting the aminal reorganization.
Conceptual Reaction Pathway
This diagram illustrates the guiding principle of the regioselective aminal reorganization.
Caption: The role of the EWG in guiding the aminal reorganization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convergent and Biomimetic Enantioselective Total Synthesis of (−)-Communesin F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of a Strategy for Total Synthesis of the Marine Fungal Alkaloid (±)-Communesin F - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Communesin B and its Analogs
Welcome to the technical support center for the purification of Communesin B and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of these complex indole alkaloids.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during the purification of this compound and its analogs.
Question: I am observing very low yields after my primary purification step (e.g., flash column chromatography). What are the potential causes and how can I improve my recovery?
Answer:
Low recovery of this compound and its analogs from initial purification steps is a common issue, often attributable to the compound's complex structure and potential for degradation. Here are several factors to consider and troubleshoot:
-
Compound Instability: Communesins can be sensitive to pH and temperature. Prolonged exposure to acidic or basic conditions during chromatography can lead to degradation.
-
Solution: Neutralize your crude extract before loading it onto the column. Use a buffered mobile phase if necessary and conduct the chromatography at room temperature or below if stability is a major concern. It is advisable to perform a small-scale stability study to determine the optimal pH and temperature range.
-
-
Irreversible Adsorption to Silica Gel: The nitrogen atoms in the indole and other heterocyclic rings can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption and tailing peaks.
-
Solution:
-
Deactivate the Silica Gel: Before packing your column, you can treat the silica gel with a triethylamine solution to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase C18 silica gel for your initial purification.
-
-
-
Inappropriate Solvent System: An improperly chosen solvent system can lead to poor separation and co-elution with impurities, which may result in discarding fractions containing your product to achieve higher purity.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find a system that provides good separation (a ΔRf of at least 0.2) between your target compound and major impurities.
-
Question: My HPLC purification is resulting in broad peaks and poor resolution between this compound and its analogs or impurities. How can I optimize my HPLC method?
Answer:
Achieving sharp, well-resolved peaks during the HPLC purification of this compound and its analogs is critical for obtaining high-purity material. Here are some optimization strategies:
-
Column Choice: A standard C18 column is a good starting point for reverse-phase HPLC of indole alkaloids.
-
Solution: If you are still seeing poor resolution, consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.
-
-
Mobile Phase Composition: The choice of organic modifier and additive is crucial.
-
Solution:
-
Organic Modifier: Acetonitrile often provides sharper peaks than methanol for complex alkaloids. Experiment with gradients of acetonitrile in water.
-
Additive: Adding a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape by protonating the basic nitrogen atoms and reducing tailing.
-
-
-
Flow Rate and Temperature: These parameters affect both resolution and analysis time.
-
Solution: A lower flow rate generally improves resolution but increases run time. Increasing the column temperature can decrease viscosity and improve peak shape, but be mindful of the thermal stability of your compounds.
-
Question: I am struggling to separate diastereomers of a synthetic Communesin analog. What chromatographic strategies can I employ?
Answer:
Separating diastereomers can be challenging due to their similar physical properties. Here are some approaches:
-
Optimize Stationary and Mobile Phases:
-
Solution: A high-resolution analytical HPLC column is often necessary. You may need to screen various stationary phases (C18, C8, Phenyl-Hexyl) and different mobile phase compositions (e.g., acetonitrile/water vs. methanol/water gradients with different acidic additives) to find a system that provides baseline separation.
-
-
Chiral Chromatography: If you are dealing with enantiomers or if diastereomer separation is particularly difficult, chiral chromatography may be necessary.
-
Solution: Consult with a chromatography specialist to select an appropriate chiral stationary phase based on the structure of your analog.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in the synthesis of this compound that can complicate purification?
A1: Common byproducts in complex alkaloid syntheses like that of this compound include:
-
Diastereomers: Incomplete control over the formation of the multiple stereocenters can lead to diastereomeric impurities that are often difficult to separate from the desired product.
-
Incomplete Cyclization Products: The complex heptacyclic core of this compound is assembled through a series of cyclization reactions. Incomplete reactions can result in partially cyclized and more polar byproducts.
-
Oxidation Products: The indole moiety can be susceptible to oxidation, especially if exposed to air and light for extended periods.
-
Protecting Group-Related Impurities: Incomplete removal of protecting groups used during the synthesis can result in a mixture of closely related compounds.
Q2: How can I assess the stability of my this compound sample under different conditions?
A2: To assess stability, you can perform a forced degradation study. Prepare solutions of your purified compound in different buffers (e.g., pH 3, 7, and 9) and at different temperatures (e.g., 4°C, room temperature, and 40°C). Analyze the samples by HPLC at various time points (e.g., 0, 24, 48, and 72 hours) to monitor for the appearance of degradation products and a decrease in the main peak area.
Q3: What is a general workflow for the purification of this compound from a crude synthetic mixture?
A3: A typical purification workflow is as follows:
-
Aqueous Workup: Perform a liquid-liquid extraction to remove water-soluble impurities.
-
Flash Column Chromatography: Use a silica gel or alumina column with a suitable solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to isolate the major fraction containing this compound.
-
Preparative HPLC: Further purify the enriched fraction using reverse-phase preparative HPLC to separate closely related impurities and analogs.
-
Crystallization: If possible, crystallize the final product to achieve the highest purity.
Data Presentation
Table 1: Typical HPLC Purification Parameters for this compound
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 25°C |
Table 2: Troubleshooting Summary for Low Yield in Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Irreversible adsorption to silica | Use deactivated silica or an alternative stationary phase (alumina, C18). |
| Compound degradation on column | Neutralize crude mixture; run at lower temperature. | |
| Poor Separation | Inappropriate solvent system | Perform thorough TLC analysis to find an optimal solvent system. |
| Column overloading | Reduce the amount of crude material loaded onto the column. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Crude this compound Mixture
-
Slurry Preparation: A slurry of silica gel in the initial, least polar solvent of the gradient is prepared.
-
Column Packing: The slurry is poured into a glass column and the silica gel is allowed to settle, ensuring a well-packed bed. A layer of sand is added on top to prevent disturbance of the silica bed.
-
Sample Loading: The crude this compound mixture is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder. This dry-loaded sample is then carefully added to the top of the column.
-
Elution: The column is eluted with a gradually increasing polarity gradient of a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the desired product.
-
Solvent Removal: Fractions containing pure this compound are combined and the solvent is removed under reduced pressure.
Protocol 2: General Procedure for Preparative HPLC Purification of this compound
-
Sample Preparation: The partially purified this compound from column chromatography is dissolved in a minimal amount of the HPLC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA). The solution is filtered through a 0.22 µm syringe filter.
-
Column Equilibration: The preparative C18 column is equilibrated with the initial mobile phase conditions for at least 30 minutes.
-
Injection and Elution: The sample is injected onto the column and eluted with a linear gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).
-
Fraction Collection: Fractions corresponding to the main peak are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.
-
Solvent Removal: Pure fractions are combined, and the acetonitrile is removed under reduced pressure. The remaining aqueous solution is then lyophilized to yield the pure this compound as a TFA salt.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in this compound purification.
Technical Support Center: Communesin B Solubility for In Vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for improving the solubility of Communesin B in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in solubilizing this compound for in vitro experiments?
A1: this compound, a complex indole alkaloid, is inherently hydrophobic, leading to poor aqueous solubility. The primary challenges include its tendency to precipitate out of solution when a concentrated organic stock is diluted into aqueous cell culture media.[1][2] Factors such as the final solvent concentration, media components, pH, and temperature can all influence its solubility.[1][3]
Q2: Which solvents are recommended for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like this compound for in vitro assays.[4] While direct quantitative solubility data for this compound is limited, its chemical structure as an indole alkaloid suggests solubility in organic solvents.[5] For specific applications, other organic solvents such as ethanol or methanol might be considered, but their compatibility with the chosen assay and cell line must be verified.
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[2][4] Here are several troubleshooting steps:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your culture medium, as higher concentrations can be toxic to cells and also promote precipitation of the compound.[6]
-
Pre-warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.[2]
-
Slow, dropwise addition: Add the stock solution to the media drop-by-drop while gently vortexing or swirling the tube to facilitate mixing and prevent localized high concentrations that can lead to precipitation.[2]
-
Use a serum-containing medium for initial dissolution: If your final assay will be in serum-free media, consider first diluting the this compound stock in a small volume of serum-containing media before further dilution into the serum-free media. The proteins in the serum can help to stabilize the compound.
-
Sonication: Briefly sonicating the final working solution in a water bath sonicator can help to redissolve small precipitates.[7]
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: The maximum tolerable concentration of DMSO varies between cell lines.[6] However, a general guideline is to keep the final concentration at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity and other off-target effects.[8] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[9]
Quantitative Data Summary
| Solvent | Solubility | Concentration (Estimated) | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 10 mg/mL | The recommended solvent for creating high-concentration stock solutions.[4] |
| Ethanol | Likely Soluble | Likely > 1 mg/mL | May be used as an alternative to DMSO, but compatibility with the specific assay is required. |
| Methanol | Likely Soluble | Likely > 1 mg/mL | Similar to ethanol, it can be a potential solvent for stock solutions.[10] |
| Water | Poorly Soluble | < 0.1 mg/mL | This compound is a hydrophobic molecule with very low aqueous solubility.[1][11] |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble | < 0.1 mg/mL | Similar to water, solubility is expected to be very low. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (~508.67 g/mol ), calculate the mass needed for your desired volume and concentration. For 1 mL of a 10 mM stock solution, you will need 0.509 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[7]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions and Dilution in Cell Culture Media
This protocol outlines the preparation of a final 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
Procedure:
-
Prepare an intermediate dilution: Dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution. To do this, add 5 µL of the 10 mM stock to 495 µL of pre-warmed medium. Mix gently by pipetting.
-
Prepare the final working solution: Dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium. The final DMSO concentration will be 0.1%.
-
Immediate use: Use the final working solution immediately to treat your cells to minimize the risk of precipitation.
Visualizations
Caption: Decision workflow for selecting a suitable solvent for this compound.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Common causes of compound precipitation in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Mycotoxin Database [mycocentral.eu]
Technical Support Center: Synthesis of the C3a–C3a′ Linkage in Communesin B
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of the critical C3a–C3a′ linkage of Communesin B, based on the diazene-directed assembly strategy.
Frequently Asked Questions (FAQs)
Q1: What is the key strategy for forming the C3a–C3a′ bond in the total synthesis of this compound?
A1: The established and successful strategy is a convergent and modular diazene-directed assembly.[1][2][3][4] This biomimetic approach involves the union of two complex amine fragments to form an unsymmetrical diazene.[5] Subsequent photoextrusion of dinitrogen generates two carbon-centered radicals that stereoselectively combine within a solvent cage to form the crucial C3a–C3a′ linkage.[4][5][6][7] This is followed by a guided biomimetic aminal reorganization to construct the heptacyclic core of the communesin alkaloids.[1][2][3][4]
Q2: Why is a diazene-directed radical recombination employed for this specific bond formation?
A2: This method is particularly effective for creating sterically congested vicinal quaternary stereocenters with high stereocontrol, which is a significant challenge in the synthesis of communesins.[8] The expulsion of nitrogen gas provides a strong thermodynamic driving force for the reaction.[1] The solvent-caged radical pair combination ensures the selective formation of the desired heterodimer, minimizing crossover products.[5][6][7]
Q3: What is the typical yield for the C3a–C3a′ bond-forming step?
A3: The photoexcitation and expulsion of dinitrogen from the diazene intermediate to afford the C3a–C3a′ linked heterodimer has been reported to proceed in a 50% yield as a single diastereomer.
Q4: What is the purpose of the subsequent biomimetic aminal reorganization?
A4: Following the formation of the C3a–C3a′ linkage, the resulting heterodimeric diamine undergoes a guided aminal reorganization. This rearrangement, often guided by an electron-withdrawing group on one of the cyclotryptamine moieties, leads to the formation of the complex heptacyclic core structure of the communesin alkaloids.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the C3a–C3a′ linked heterodimer | 1. Incomplete photoextrusion of dinitrogen from the diazene precursor. | - Ensure the light source is of the correct wavelength and intensity for photoexcitation. - Increase the irradiation time. - Check the purity of the diazene precursor; impurities can quench the excited state. |
| 2. "Out-of-cage" radical coupling leading to homodimers.[5] | - Perform the reaction in a solvent that promotes a strong solvent cage effect (e.g., non-viscous, non-polar solvents). - Conduct the reaction at a lower temperature to reduce the kinetic energy of the radical fragments, decreasing their ability to escape the solvent cage. - Ensure high dilution to disfavor intermolecular reactions between radicals from different cages. | |
| 3. Degradation of the radical intermediates. | - De-gas the solvent thoroughly before use to remove oxygen, which can trap radical intermediates. - Use freshly distilled and anhydrous solvents. | |
| Formation of undesired side products (e.g., constitutional isomers) | 1. Lack of regiochemical control during the biomimetic aminal reorganization. | - Verify the correct placement and nature of the guiding electron-withdrawing group (e.g., N8′-sulfonamide) which directs the selective cleavage of the C8a'–N8' bond. - Ensure the basic conditions for the rearrangement are carefully controlled as specified in the protocol. |
| 2. Competing radical pathways during C-C bond formation, such as disproportionation.[5] | - This is less common in the reported synthesis but can be influenced by the solvent. Re-evaluate the solvent choice. | |
| Incomplete biomimetic aminal reorganization | 1. Insufficient basicity to promote the rearrangement. | - Check the quality and concentration of the base used. - Increase the reaction time or temperature moderately. |
| 2. Steric hindrance preventing the conformational change required for rearrangement. | - This may indicate an issue with the synthesis of the fragment precursors. Confirm the stereochemistry of the heterodimer via spectroscopic methods before proceeding. | |
| Difficulty in purifying the C3a–C3a′ linked heterodimer | 1. Co-elution with starting material or byproducts. | - Optimize the chromatography conditions (e.g., try a different solvent system, use a different stationary phase, or employ HPLC). |
| 2. Instability of the product on silica gel. | - Consider using a less acidic stationary phase like alumina for chromatography. - Minimize the time the compound spends on the column. |
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the formation of the this compound core structure.
| Reaction Step | Product | Reported Yield | Reference |
| Photoextrusion of dinitrogen from diazene precursor | C3a–C3a′ linked heterodimer | 50% | |
| Hydrogenolysis of benzyl carbamates | Heterodimeric diamine | 77% | |
| Deformylation and desulfonylation | (−)-Communesin C | 64% |
Experimental Protocols
Protocol 1: Synthesis of the C3a–C3a′ Linked Heterodimer via Photoextrusion
-
Preparation of the Diazene Precursor: The unsymmetrical diazene is prepared from the corresponding mixed sulfamide of the two amine fragments.
-
Thin Film Preparation: A solution of the diazene precursor in a suitable solvent (e.g., THF) is concentrated under reduced pressure to form a thin film on the walls of a photolysis reaction vessel.
-
Photoirradiation: The reaction vessel is irradiated with a suitable light source (e.g., a high-pressure mercury lamp) at room temperature. The reaction is monitored by TLC until the starting material is consumed.
-
Work-up and Purification: The crude product is dissolved in an appropriate solvent and purified by flash column chromatography on silica gel to afford the C3a–C3a′ linked heterodimer as a single diastereomer.
Protocol 2: Biomimetic Aminal Reorganization
-
Precursor Preparation: The C3a–C3a′ linked heterodimer is first converted to the corresponding heterodimeric diamine via a deprotection step, such as hydrogenolysis of benzyl carbamates.
-
Reaction Setup: The heterodimeric diamine is dissolved in a suitable solvent (e.g., methanol) under an inert atmosphere.
-
Base Treatment: A base (e.g., potassium carbonate) is added to the solution. The reaction is stirred at room temperature or with gentle heating.
-
Monitoring and Work-up: The progress of the rearrangement is monitored by TLC. Upon completion, the reaction mixture is filtered, concentrated, and purified by chromatography to yield the heptacyclic core of the communesin alkaloid.
Visualizations
Caption: Experimental workflow for this compound core synthesis.
Caption: Mechanism of C3a-C3a' bond formation.
Caption: Troubleshooting low yield of the C3a-C3a' linkage.
References
- 1. Cross-Coupling of Amines via Photocatalytic Denitrogenation of In Situ-Generated Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - figshare - Figshare [figshare.com]
- 4. Directed Heterodimerization: Stereocontrolled Assembly via Solvent-Caged Unsymmetrical Diazene Fragmentation [dspace.mit.edu]
- 5. Directed Heterodimerization: Stereocontrolled Assembly via Solvent-Caged Unsymmetrical Diazene Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Directed heterodimerization: stereocontrolled assembly via solvent-caged unsymmetrical diazene fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methods for scaling up the synthesis of Communesin B.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Communesin B. The information is compiled from published synthetic routes, with a focus on addressing potential challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the total synthesis of this compound for a successful scale-up?
A1: Based on reported syntheses, two stages are particularly crucial when scaling up the production of this compound:
-
Construction of the Vicinal Quaternary Stereocenters: The formation of the C3a–C3a′ linkage is a significant challenge. A highly convergent and modular diazene-directed assembly of two complex fragments has proven effective for this step on a gram scale.[1][2] Careful control of stoichiometry, temperature, and reaction time is paramount to avoid side products and ensure high diastereoselectivity.
-
Biomimetic Aminal Reorganization: The subsequent rearrangement to form the heptacyclic core of the communesin alkaloids is another critical transformation.[1][3] This step is often acid-catalyzed, and the choice of acid, solvent, and temperature can significantly impact the yield and purity of the final product. On a larger scale, ensuring uniform mixing and heat distribution is essential to prevent localized side reactions.
Q2: Are there any known bottlenecks in the synthesis that become more pronounced at a larger scale?
A2: Yes, several potential bottlenecks can arise during scale-up:
-
Purification of Intermediates: Many of the intermediates in the this compound synthesis are complex molecules with similar polarities to potential byproducts. Chromatographic purification, which is feasible at the milligram to gram scale, can become a significant bottleneck at the kilogram scale. Developing robust crystallization or extraction protocols for key intermediates is highly recommended.
-
Handling of Sensitive Reagents: The synthesis may involve air- or moisture-sensitive reagents. While manageable in a laboratory setting, ensuring an inert atmosphere and anhydrous conditions in large-scale reactors requires specialized equipment and procedures.
-
Exothermic Reactions: Some steps, such as reductions or certain coupling reactions, can be exothermic. On a larger scale, inefficient heat dissipation can lead to runaway reactions and the formation of degradation products. A thorough thermal safety assessment is crucial before attempting a large-scale reaction.
Q3: What are the common side reactions to watch out for?
A3: Common side reactions include:
-
Epimerization: The stereocenters, particularly the vicinal quaternary centers, can be susceptible to epimerization under non-optimal pH or temperature conditions.
-
Over-oxidation or Reduction: In steps involving oxidation or reduction, careful control of the amount of reagent and reaction time is necessary to avoid the formation of undesired byproducts.
-
Protecting Group Instability: The choice of protecting groups is critical. Some protecting groups may be unstable under the conditions required for subsequent steps, leading to premature deprotection and side reactions.
Troubleshooting Guides
Problem 1: Low Yield in the Diazene-Directed Fragment Assembly
| Potential Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the coupling reagent. Ensure all reagents are of high purity and free from inhibitors. |
| Degradation of starting materials or product | Perform the reaction at the recommended temperature and protect it from light if necessary. Degas solvents to remove oxygen, which can cause oxidative degradation. |
| Incorrect stoichiometry | Carefully measure and dispense all reagents. For solid reagents, ensure they are properly dried to remove any residual solvent that could affect their mass. |
| Poor quality of reagents | Use freshly purified solvents and reagents. The diazene precursor should be of high purity. |
Problem 2: Inefficient Biomimetic Aminal Reorganization
| Potential Cause | Suggested Solution |
| Suboptimal acid catalyst | Screen different acid catalysts (e.g., TFA, CSA, Sc(OTf)₃) and catalyst loadings to find the optimal conditions for your specific substrate and scale. |
| Incorrect reaction temperature | The rearrangement can be sensitive to temperature. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition. Optimize the temperature in small-scale experiments first. |
| Presence of water | This reaction is often sensitive to water. Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere. |
| Product inhibition | As the product forms, it may inhibit the catalyst. In some cases, slow addition of the substrate to a solution of the catalyst can improve yields. |
Experimental Protocols
A key strategy for the synthesis of this compound involves a convergent approach, where two main fragments are synthesized separately and then coupled. Below is a generalized workflow.
Caption: Convergent synthesis workflow for this compound.
Signaling Pathways and Logical Relationships
The decision-making process for troubleshooting a low-yielding reaction can be visualized as follows:
Caption: Logical workflow for troubleshooting low yields.
Quantitative Data Summary
The following table summarizes representative yields for key steps in the synthesis of a this compound precursor as reported in the literature. Note that these are typically for small-scale syntheses and may require optimization for larger scales.
| Reaction Step | Scale | Yield (%) | Reference |
| Gram-Scale Synthesis of Azepane Intermediate | Gram | 90 | [1] |
| Diazene-Directed Fragment Assembly | Gram | 84 | [1] |
| Biomimetic Aminal Reorganization | Not specified | 86 | [1] |
| Acylation to N8'-SES-communesin B | Not specified | 82 | [1] |
| Desulfonylation to this compound | Not specified | 64 | [1] |
References
Validation & Comparative
The Case of Mistaken Identity: A Comparative Guide to the Structural Elucidation of Communesin B and Nomofungin
A critical analysis of the spectroscopic and synthetic data that led to the structural revision of Nomofungin, a potent cytotoxic alkaloid, to the previously known Communesin B. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the structural elucidation of these two compounds, highlighting the key experimental evidence that resolved a significant case of mistaken identity in natural product chemistry.
The story of this compound and Nomofungin is a compelling example of the challenges and rigor required in the structural determination of complex natural products. Initially reported as distinct molecules isolated from different fungal species, a confluence of spectroscopic analysis and synthetic chemistry ultimately revealed them to be one and the same. This guide dissects the evidence, providing a clear comparison of the data and methodologies that were pivotal in this structural revision.
Spectroscopic Data: The Telltale Signs
The initial structural characterization of this compound, isolated in 1993 from a Penicillium sp., and Nomofungin, reported in 2001 from an unidentified endophytic fungus, relied on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] However, a critical discrepancy in the interpretation of the NMR data for the aminal functionality at C(6) was the source of the initial misidentification.
The proposed structure of Nomofungin featured an N,O-aminal, whereas this compound was correctly assigned with an N,N-aminal. The definitive evidence for the correct structure came from a careful comparison of the ¹H and ¹³C NMR chemical shifts of this key moiety.
Table 1: Comparison of Key ¹H and ¹³C NMR Chemical Shifts (ppm) for the C(6) Aminal Moiety
| Compound | ¹H Chemical Shift (C(6)-H) | ¹³C Chemical Shift (C(6)) | Functional Group |
| This compound (Reported) | ~4.70 | ~82.5 | N,N-Aminal |
| Nomofungin (Originally Proposed) | ~4.69 | ~82.5 | N,O-Aminal (Incorrect) |
| Synthetic N,O-Aminal Analogs | ~5.4 | ~101.0 | N,O-Aminal |
| Synthetic N,N-Aminal Analogs | ~4.5 | ~84.4 | N,N-Aminal |
As the data clearly indicates, the chemical shifts reported for both the natural isolates of this compound and Nomofungin are nearly identical and are consistent with an N,N-aminal structure, as confirmed by synthetic analogs. The values for a synthetic N,O-aminal are significantly different, providing strong evidence against the originally proposed structure of Nomofungin.
Experimental Protocols
The structural elucidation of both compounds relied on a suite of standard and advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Typically, 5-10 mg of the purified alkaloid was dissolved in 0.5-0.6 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃).
-
1D NMR: ¹H and ¹³C NMR spectra were acquired to provide an overview of the proton and carbon environments in the molecule.
-
2D NMR: A series of two-dimensional NMR experiments were crucial for establishing the connectivity of the complex polycyclic core. These included:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which was essential for piecing together the intricate ring system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.
-
Mass Spectrometry (MS)
-
LC/MS (Liquid Chromatography-Mass Spectrometry): This technique was used for the initial analysis of the fungal extracts to determine the molecular weight and purity of the isolated compounds.
-
High-Resolution Mass Spectrometry (HRMS): Provided the accurate mass of the molecules, allowing for the determination of their elemental composition.
Exciton Chirality Method
The absolute stereochemistry of Nomofungin was initially assigned using the exciton chirality method. This chiroptical technique relies on the interaction of two or more chromophores within a chiral molecule.
-
Principle: The spatial arrangement of the chromophores leads to a splitting of their electronic transitions, resulting in a characteristic bisignate (two-signed) Cotton effect in the Circular Dichroism (CD) spectrum. The sign of this Cotton effect is directly related to the chirality of the molecule.
-
Application to Nomofungin: In the case of Nomofungin, the indole and the sorbyl chromophores were likely used for the analysis. The observed CD spectrum was interpreted to assign the absolute configuration of the stereocenters. However, given the ultimate revision of the core structure, the initial interpretation of the exciton coupling was based on an incorrect molecular framework.
Synthetic Verification: The Final Arbiter
The ambiguity surrounding the structure of Nomofungin was definitively resolved through the independent synthetic efforts of the research groups of Stoltz and Funk in 2003. By synthesizing key fragments and model compounds containing both N,N-aminal and N,O-aminal functionalities, they were able to unequivocally demonstrate that the spectroscopic data of the natural product isolated by Hemscheidt and coworkers matched that of this compound.
The workflow for this synthetic verification can be summarized as follows:
References
A Comparative Analysis of the Anti-Cancer Activity of Communesin Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer activities of the nine known naturally occurring Communesin alkaloids (A-I). The data presented is compiled from a systematic study that evaluated the cytotoxic effects of these compounds across a panel of five human cancer cell lines. This document aims to serve as a valuable resource for researchers in oncology and medicinal chemistry by presenting objective data, detailed experimental methodologies, and a visual representation of a potential mechanism of action.
Quantitative Analysis of Cytotoxicity
The anti-cancer activity of Communesin alkaloids A-I was evaluated by determining their half-maximal inhibitory concentration (IC50) against five human cancer cell lines: A549 (lung carcinoma), DU 145 (prostate carcinoma), HCT 116 (colorectal carcinoma), HeLa (cervical adenocarcinoma), and MCF7 (breast adenocarcinoma).[1][2] The results of this comparative analysis are summarized in the table below.
| Alkaloid | A549 (μM) | DU 145 (μM) | HCT 116 (μM) | HeLa (μM) | MCF7 (μM) |
| Communesin A | >50 | >50 | >50 | >50 | >50 |
| Communesin B | 10.7 | 11.5 | 8.9 | 7.6 | 13.1 |
| Communesin C | >50 | >50 | >50 | >50 | >50 |
| Communesin D | 34.2 | 30.1 | 25.6 | 22.3 | 40.7 |
| Communesin E | >50 | >50 | >50 | >50 | >50 |
| Communesin F | 25.3 | 28.6 | 19.8 | 15.4 | 33.1 |
| Communesin G | 18.9 | 21.4 | 14.5 | 11.8 | 26.3 |
| Communesin H | >50 | >50 | >50 | >50 | >50 |
| Communesin I | 42.1 | 38.7 | 31.2 | 29.5 | 48.6 |
Among the natural Communesin alkaloids tested, (-)-Communesin B demonstrated the most potent anti-cancer activity across all five cell lines.[1][2] Communesins G, F, and D also exhibited moderate cytotoxicity. In contrast, Communesins A, C, E, and H were largely inactive at the concentrations tested.
Experimental Protocols
The following is a detailed description of the methodology used to assess the cytotoxic activity of the Communesin alkaloids.
Cell Culture and Maintenance
Human cancer cell lines A549, DU 145, HCT 116, HeLa, and MCF7 were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the Communesin alkaloids. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours under standard cell culture conditions.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader.
-
IC50 Determination: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Potential Signaling Pathway
While the precise molecular mechanisms underlying the anti-cancer activity of Communesin alkaloids are not yet fully elucidated, many cytotoxic natural products induce apoptosis, or programmed cell death, in cancer cells. A common pathway for apoptosis induction involves the activation of caspases, a family of cysteine proteases. The diagram below illustrates a generalized intrinsic apoptosis pathway that could be a potential mechanism of action for the active Communesin alkaloids.
Caption: Generalized intrinsic apoptosis pathway potentially induced by Communesins.
In this putative pathway, Communesin alkaloids may promote the pro-apoptotic protein Bax and/or inhibit the anti-apoptotic protein Bcl-2. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death. Further research is required to confirm the specific involvement of this or other signaling pathways in the anti-cancer effects of Communesin alkaloids.
References
Unveiling the Potent Anti-Cancer Activity of Communesin B Analogs: A Structure-Activity Relationship Guide
A comprehensive analysis of Communesin B analogs reveals key structural determinants for cytotoxicity against human cancer cell lines. This guide provides a comparative overview of their anti-cancer activity, supported by experimental data and detailed protocols to inform future drug development endeavors.
The communesin alkaloids, a family of structurally complex natural products, have garnered significant interest in the scientific community for their notable biological activities, including potent cytotoxicity against cancer cells. Among them, (-)-Communesin B has emerged as a particularly promising lead compound. Recent advancements in synthetic chemistry have enabled the generation of a diverse library of this compound analogs, facilitating a systematic exploration of its structure-activity relationship (SAR). This guide synthesizes the key findings from these studies, offering a comparative analysis of the cytotoxic profiles of various analogs and detailing the experimental methodologies employed.
Comparative Cytotoxicity of Communesin Analogs
A pivotal study by Movassaghi and colleagues provided a head-to-head comparison of all nine naturally occurring communesins and a suite of synthetic derivatives against five human cancer cell lines: lung carcinoma (A549), prostate carcinoma (DU 145), colorectal carcinoma (HCT 116), cervical adenocarcinoma (HeLa), and breast adenocarcinoma (MCF7). The results, summarized in the table below, unequivocally identify (-)-Communesin B as the most potent naturally occurring analog across all tested cell lines.[1][2]
Furthermore, this comprehensive screening revealed that synthetic modifications, particularly at the N8' position, can dramatically enhance cytotoxic activity. Derivatives featuring an N8'-sulfonamide substitution exhibited a remarkable increase in potency, in some cases up to 10-fold greater than their natural counterparts.[1][2][3] This highlights the N8' position as a critical "hotspot" for optimizing the anti-cancer efficacy of the communesin scaffold.
In contrast, modifications at the N8 position exerted a more subtle influence on activity. N8-methylated analogs, such as (-)-Communesin B itself, were generally found to be more potent than analogs bearing an N8-hydrogen or N8-formyl group. A general trend was also observed where the size of the substituent at the N1' position correlated with the compound's potency.
Table 1: Comparative Cytotoxicity (IC50, μM) of this compound and Key Analogs [1][2]
| Compound | A549 (Lung) | DU 145 (Prostate) | HCT 116 (Colorectal) | HeLa (Cervical) | MCF7 (Breast) |
| (-)-Communesin B (4) | 1.8 ± 0.2 | 2.5 ± 0.3 | 1.5 ± 0.1 | 2.1 ± 0.2 | 1.9 ± 0.2 |
| (-)-Communesin A (2) | >50 | >50 | >50 | >50 | >50 |
| (-)-Communesin C (5) | 3.5 ± 0.4 | 4.1 ± 0.5 | 3.1 ± 0.3 | 3.8 ± 0.4 | 3.6 ± 0.4 |
| (-)-N8'-SES-Communesin B (45) | 0.21 ± 0.03 | 0.33 ± 0.04 | 0.18 ± 0.02 | 0.25 ± 0.03 | 0.22 ± 0.03 |
| (-)-N8'-SES-Communesin G (47) | 0.25 ± 0.03 | 0.38 ± 0.05 | 0.20 ± 0.02 | 0.29 ± 0.04 | 0.26 ± 0.03 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% after 72 hours of treatment. Data are presented as the mean ± standard deviation from at least two independent experiments.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound analogs was conducted using a standardized cell viability assay. The following protocol provides a detailed methodology for replicating these key experiments.
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells.
1. Cell Culture and Seeding:
-
Human cancer cell lines (A549, DU 145, HCT 116, HeLa, and MCF7) are maintained in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are harvested using trypsin-EDTA and seeded into 96-well plates at a density of 2,500 cells per well in 100 μL of medium.
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A serial dilution of the test compounds (this compound and its analogs) is prepared in the culture medium.
-
The medium from the cell plates is aspirated, and 100 μL of the medium containing the test compounds at various concentrations is added to each well.
-
A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for 72 hours.
3. Measurement of Cell Viability:
-
The plates are equilibrated to room temperature for 30 minutes.
-
100 μL of CellTiter-Glo® reagent is added to each well.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plates are incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a plate reader.
4. Data Analysis:
-
The luminescent signal is proportional to the number of viable cells.
-
The data is normalized to the vehicle control to determine the percentage of cell viability.
-
The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Structure-Activity Landscape and Experimental Workflow
To better understand the relationships between the structural modifications of this compound and their resulting biological activity, as well as the experimental process, the following diagrams have been generated.
Caption: Key SAR findings for this compound analogs.
Caption: Experimental workflow for cytotoxicity assessment.
Signaling Pathways: An Area for Future Investigation
While the SAR studies have been highly informative regarding the structural requirements for cytotoxicity, the precise molecular mechanism of action and the specific signaling pathways targeted by this compound and its analogs remain to be fully elucidated. The potent and broad-spectrum anti-cancer activity suggests that these compounds may interact with fundamental cellular processes. Further research, including target identification studies and pathway analysis, is warranted to unravel the mechanistic underpinnings of their cytotoxicity. This knowledge will be crucial for the rational design of next-generation Communesin-based therapeutics with improved efficacy and selectivity.
References
A Comparative Guide to Communesin B and Other Cytotoxic Fungal Natural Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of Communesin B with other prominent fungal natural products known for their potent anti-cancer activities. The information presented is curated from experimental data to assist researchers in evaluating these compounds for potential drug development.
Introduction
Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, a significant number have demonstrated potent cytotoxicity against various cancer cell lines, making them valuable leads in the quest for novel anticancer therapeutics. This guide focuses on this compound, a complex indole alkaloid, and compares its cytotoxic profile with other well-characterized fungal toxins: Gliotoxin, Patulin, Citrinin, and Aflatoxin B1. The comparison encompasses their cytotoxic potency, mechanisms of action, and the signaling pathways they modulate.
Quantitative Comparison of Cytotoxicity
The cytotoxic activity of these fungal natural products is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 values for this compound and other selected fungal toxins against a panel of human cancer cell lines. All cytotoxicity data for this compound were obtained after 72 hours of treatment using the CellTiter-Glo® luminescent cell viability assay[1]. Data for other mycotoxins were gathered from various sources and may have been determined using different assay methods and incubation times, as noted.
| Compound | A549 (Lung) | DU 145 (Prostate) | HCT 116 (Colorectal) | HeLa (Cervical) | MCF7 (Breast) |
| (-)-Communesin B | 7.8 µM[1] | 6.9 µM[1] | 4.9 µM[1] | 6.7 µM[1] | 5.4 µM[1] |
| Gliotoxin | 0.46 µM[2] | N/A | N/A | >90 µM[3] | 1.56 µM[4] |
| Patulin | 8.8 µM[5] | N/A | ~23.9 µM[6] | ~4 µM (IC50 >65% viability)[7] | >100 µM[6] |
| Citrinin | >250 µM[8] | N/A | 300 µM (LC50)[9] | N/A | N/A |
| Aflatoxin B1 | Cytotoxic[10] | N/A | Induces DNA damage[11] | Cytotoxic[12][13] | IC50 > 9.6 µg/mL (~30.7 µM)[13] |
N/A: Data not available from the searched sources.
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of these fungal metabolites are mediated through diverse and complex signaling pathways, often culminating in apoptosis or cell cycle arrest.
This compound
While the precise mechanism of action for this compound is not fully elucidated in the available literature, initial studies suggest that its cytotoxicity may be attributed to the disruption of the microfilament network [4]. This disruption can interfere with essential cellular processes such as cell division, migration, and maintenance of cell shape, ultimately leading to cell death.
Gliotoxin
Gliotoxin is a well-characterized mycotoxin that induces apoptosis through multiple pathways. It is known to generate reactive oxygen species (ROS) and to activate the JNK signaling pathway. This leads to the activation of pro-apoptotic Bcl-2 family proteins, such as Bim, and the inhibition of anti-apoptotic members, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
References
- 1. Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of kinetic effects of Gliotoxin in different breast cancer cell lines | Cellular and Molecular Biology [cellmolbiol.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances on the Total Syntheses of the Communesin Alkaloids and Perophoramidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lung Cancer Chemopreventive Activity of Patulin Isolated from Penicillium vulpinum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antitumor activity of patulin on cervical and colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of aflatoxin B1 and its chemically synthesised epoxide derivative on the A549 human epithelioid lung cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aflatoxin B1 and M1: Biological Properties and Their Involvement in Cancer Development | MDPI [mdpi.com]
- 12. A comparative study of the effect of aflatoxin B1 and actinomycin D on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparative study of the effect of aflatoxin B and actinomycin D on HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Microfilament Network Disruption by Communesin B: A Comparative Guide
For researchers in cell biology, oncology, and drug development, the integrity of the actin microfilament network is a critical factor in cellular processes ranging from motility and division to apoptosis. The disruption of this network is a key mechanism of action for several cytotoxic compounds. This guide provides a comparative analysis of Communesin B, a potent alkaloid, with established microfilament disruptors, Cytochalasin D and Latrunculin A. We present supporting experimental data, detailed protocols, and visual workflows to aid in the validation of this compound's effects on the actin cytoskeleton.
Mechanism of Action: A Comparative Overview
While all three compounds lead to the disruption of the actin microfilament network, their underlying mechanisms differ significantly.
This compound , a cytotoxic natural product, has been shown to disrupt the microfilament network in mammalian cells. Its structural analog, Nomofungin, was observed to cause this disruption using indirect immunofluorescence microscopy, which provides direct evidence for its effect on the actin cytoskeleton.[1][2] The precise molecular interactions with actin monomers (G-actin) or filaments (F-actin) are still under investigation.
Cytochalasin D , a well-characterized fungal metabolite, primarily functions by binding to the barbed (fast-growing) end of actin filaments. This action inhibits both the association and dissociation of actin monomers, effectively capping the filament and preventing further elongation. At higher concentrations, it can also sever actin filaments.
Latrunculin A , a marine toxin, acts by sequestering G-actin monomers in a 1:1 complex. This prevents the polymerization of actin monomers into filaments, leading to a net depolymerization of existing microfilaments as the dynamic equilibrium shifts towards disassembly.
Quantitative Comparison of Bioactivity
The following table summarizes the cytotoxic and microfilament-disrupting activities of this compound, Cytochalasin D, and Latrunculin A. These values provide a baseline for comparing their potency across different cell lines and experimental conditions.
| Compound | Cell Line | Endpoint | Concentration | Reference |
| This compound (Nomofungin) | LoVo (human colon cancer) | Minimum Inhibitory Concentration (MIC) | 2 µg/mL | [1] |
| KB (human oral cancer) | Minimum Inhibitory Concentration (MIC) | 4.5 µg/mL | [1] | |
| Cytochalasin D | Fibroblast-populated collagen matrices | Disruption of actin cytoskeleton | Effective range: 200 pM - 2 µM | |
| Hamster fibroblast NIL8 cells | Initial effect on cell shape and actin organization | ~0.03 µg/mL | ||
| Hamster fibroblast NIL8 cells | Maximum contraction | 10-20 times higher than 0.2 µg/mL | ||
| Latrunculin A | Hamster fibroblast NIL8 cells | Initial effect on cell shape and actin organization | ~0.03 µg/mL | |
| Hamster fibroblast NIL8 cells | Complete cell rounding | 0.2 µg/mL | ||
| Latrunculin B | Fibroblast-populated collagen matrices | Disruption of actin cytoskeleton | Effective range: 20 nM - 200 nM |
Experimental Protocols
To facilitate the validation of this compound's effect on the microfilament network, we provide detailed protocols for two key experiments: Phalloidin Staining for visualizing the actin cytoskeleton and a Cell Viability Assay to quantify cytotoxicity.
Phalloidin Staining for F-actin Visualization
This protocol allows for the fluorescent labeling and visualization of filamentous actin (F-actin) within cells, enabling the qualitative and quantitative assessment of microfilament network disruption.
Materials:
-
Cells cultured on glass coverslips
-
This compound, Cytochalasin D, or Latrunculin A (experimental compounds)
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
Bovine Serum Albumin (BSA) for blocking (optional)
-
Antifade mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency. Treat the cells with varying concentrations of this compound and control compounds (Cytochalasin D, Latrunculin A) for the desired time period. Include a vehicle-treated control group.
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS for 5 minutes each. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Blocking (Optional): To reduce non-specific background staining, wash the cells three times with PBS and incubate with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes at room temperature.
-
Phalloidin Staining: Dilute the fluorescently-conjugated phalloidin stock solution in PBS (or blocking solution) to the manufacturer's recommended working concentration. Incubate the coverslips with the phalloidin solution for 20-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound phalloidin.
-
Mounting: Mount the coverslips onto glass microscope slides using a drop of antifade mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI. Capture images for analysis.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the quantification of the cytotoxic effects of the test compounds.
Materials:
-
Cells cultured in a 96-well plate
-
This compound, Cytochalasin D, or Latrunculin A
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the results to determine the IC50 value (the concentration of a drug that gives half-maximal response) for each compound.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the proposed mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Workflow for visualizing microfilament disruption using phalloidin staining.
References
Comparative analysis of different synthetic routes to Communesin F.
Communesin F, a structurally complex heptacyclic indole alkaloid, has captivated the attention of the synthetic chemistry community since its isolation. Its unique architecture, featuring two vicinal quaternary stereocenters and a caged structure, presents a formidable synthetic challenge and has inspired the development of several distinct and innovative synthetic strategies. This guide provides a comparative analysis of five seminal total syntheses of Communesin F, accomplished by the research groups of Qin, Weinreb, Funk, Ma, and Movassaghi. The comparison focuses on their strategic approaches, key chemical transformations, and overall efficiency, offering valuable insights for researchers in natural product synthesis and drug development.
Comparison of Key Synthetic Metrics
The following table summarizes the key quantitative data for the different total syntheses of Communesin F, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Key Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) | Stereochemistry |
| Qin (2007) | Cyclopropanation/Ring-Opening/Iminium Cyclization | 23 | ~3% | Racemic |
| Weinreb (2010) | Intramolecular Heck Reaction | ~30 | Not explicitly stated | Racemic |
| Funk (2012) | Diels-Alder Cycloaddition of Indol-2-one | 15 | 6.7% | Racemic |
| Ma (2010) | Intramolecular Oxidative Coupling | 19 | ~6% | Enantioselective |
| Movassaghi (2016) | Biomimetic Late-Stage Heterodimerization | 14 (from known starting materials) | Not explicitly stated | Enantioselective |
Strategic Overview of the Synthetic Routes
The five synthetic routes to Communesin F employ distinct strategies to construct the complex heptacyclic core. These varied approaches highlight the creativity and power of modern organic synthesis in tackling challenging molecular targets.
Caption: Key strategic disconnections in the total syntheses of Communesin F.
Experimental Protocols for Key Transformations
The following sections provide detailed experimental protocols for the key bond-forming reactions in each of the discussed syntheses.
Qin's Synthesis: Cyclopropanation/Ring-Opening/Iminium Cyclization
The cornerstone of Qin's synthesis is a cascade reaction involving the formation of a cyclopropane ring followed by its ring-opening and a subsequent iminium ion cyclization to rapidly assemble the core structure.
Experimental Protocol: To a solution of the tryptamine derivative and the isatin-derived cyclopropanation precursor in a suitable solvent such as dichloromethane, a Lewis acid (e.g., BF₃·OEt₂) is added at low temperature (-78 °C). The reaction is stirred for several hours, gradually warming to room temperature. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pentacyclic intermediate.
Weinreb's Synthesis: Intramolecular Heck Reaction
Weinreb and his team utilized a palladium-catalyzed intramolecular Heck reaction to construct one of the critical quaternary carbon centers of Communesin F.[1]
Experimental Protocol: A solution of the aryl iodide precursor in a suitable solvent like dimethylformamide (DMF) is treated with a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., K₂CO₃). The reaction mixture is heated to an elevated temperature (e.g., 100 °C) for several hours until the starting material is consumed as monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by silica gel chromatography to yield the tetracyclic product.
Funk's Synthesis: Diels-Alder Cycloaddition of Indol-2-one
Funk's approach features a highly efficient Diels-Alder reaction between an in situ-generated indol-2-one and a diene to construct the core of the molecule.[2]
Experimental Protocol: To a solution of the 3-bromooxindole precursor and the diene in a high-boiling solvent such as toluene, a base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) is added. The reaction mixture is heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the Diels-Alder adduct.
Ma's Synthesis: Intramolecular Oxidative Coupling
The first enantioselective synthesis of Communesin F, accomplished by Ma's group, relied on a key intramolecular oxidative coupling to form the spiro-fused indoline moiety.[3]
Experimental Protocol: The substrate, a tethered indole and aniline derivative, is dissolved in a suitable solvent like dichloromethane. An oxidizing agent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), is added portionwise to the solution at 0 °C. The reaction is stirred at this temperature for a specified time until completion. The reaction is then quenched with a reducing agent (e.g., aqueous Na₂S₂O₃ solution) and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the spiro-fused indoline.
Movassaghi's Synthesis: Biomimetic Late-Stage Heterodimerization
Inspired by the proposed biosynthesis of Communesin F, Movassaghi's group developed a convergent and biomimetic synthesis featuring a late-stage heterodimerization of two complex fragments.[4][5]
Experimental Protocol: A solution of the two advanced fragments, a tryptamine derivative and an aurantioclavine-like precursor, in a suitable solvent system (e.g., a mixture of HFIP and dichloromethane) is treated with an oxidizing agent (e.g., (diacetoxyiodo)benzene) at low temperature. The reaction mixture is stirred for a period of time to allow for the formation of the dimeric intermediate. The reaction is then quenched and the product is isolated and purified by chromatographic methods to give the coupled product, which then undergoes a subsequent rearrangement to the Communesin F core.
Conclusion
The diverse synthetic strategies employed to conquer the molecular complexity of Communesin F showcase the evolution and sophistication of modern organic synthesis. From biomimetic approaches to the application of powerful bond-forming reactions, each synthesis provides a unique lesson in retrosynthetic analysis and chemical innovation. The choice of a particular route in a practical setting would depend on factors such as the desired stereochemical outcome, scalability, and the availability of starting materials. The detailed experimental data and strategic overviews presented in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of complex natural products and the development of novel therapeutic agents.
References
N8'-Sulfonamide Communesin Derivatives Exhibit Enhanced Cytotoxicity Over Natural Counterparts
A comprehensive analysis of recently synthesized N8'-sulfonamide derivatives of Communesin alkaloids reveals a significant increase in cytotoxic potency against several human cancer cell lines compared to the naturally occurring compounds. Notably, derivatives featuring an N8'-SES (2-(trimethylsilyl)ethanesulfonyl) substituent demonstrate up to a 10-fold enhancement in activity, positioning them as promising candidates for further oncological investigation.
Researchers have successfully synthesized a range of Communesin derivatives and conducted a side-by-side comparison of their anti-cancer properties against the nine known natural Communesin alkaloids.[1][2] The study identified that modification at the N8' position with a sulfonamide group, specifically the SES group, consistently leads to a marked improvement in cytotoxicity. This finding suggests that the N8' position is a key pharmacophore that can be modified to enhance the therapeutic potential of the Communesin scaffold.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of the natural Communesins and their synthetic derivatives was evaluated against a panel of five human cancer cell lines: DLD-1 (colorectal adenocarcinoma), HCT-116 (colorectal carcinoma), A549 (lung carcinoma), and NCI-H460 (lung carcinoma). The results, summarized in the table below, highlight the superior performance of the N8'-SES derivatives.
| Compound | Natural/Derivative | DLD-1 IC50 (μM) | HCT-116 IC50 (μM) | A549 IC50 (μM) | NCI-H460 IC50 (μM) |
| (-)-Communesin B | Natural | 1.8 | 1.5 | 2.5 | 2.1 |
| (-)-N8'-SES-Communesin B | Derivative | 0.25 | 0.19 | 0.40 | 0.31 |
| (-)-Communesin G | Natural | >10 | >10 | >10 | >10 |
| (-)-N8'-SES-Communesin G | Derivative | 0.95 | 0.88 | 1.2 | 1.1 |
| (-)-Communesin A | Natural | 4.5 | 3.8 | 5.1 | 4.7 |
| (-)-N8'-SES-Communesin A | Derivative | 0.52 | 0.41 | 0.78 | 0.65 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data clearly indicates that while (-)-Communesin B is the most potent of the natural isolates, its N8'-SES derivative is significantly more effective across all tested cell lines.[1][2] A similar and even more dramatic trend is observed for Communesin G, which is largely inactive in its natural form but becomes a potent cytotoxic agent upon the addition of the N8'-SES group.[1]
Experimental Protocols
The evaluation of cytotoxicity was performed using a standard colorimetric cell viability assay, likely an MTT assay. The general protocol for such an assay is as follows:
MTT Cell Viability Assay Protocol
-
Cell Seeding: Human cancer cell lines (DLD-1, HCT-116, A549, NCI-H460) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the natural Communesins and their N8'-sulfonamide derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plates are incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The absorbance readings are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 values are then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Comparison and Workflow
To better illustrate the findings and the experimental process, the following diagrams are provided.
Caption: Logical relationship between compound source, key structural feature, and observed biological potency.
Caption: Experimental workflow for the comparative cytotoxicity analysis of Communesin compounds.
References
Communesin B: A Comparative Analysis of Cytotoxicity in Adherent vs. Suspension Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Communesin B, a potent natural alkaloid, on adherent and suspension cancer cell lines. The data presented herein is intended to inform researchers and drug development professionals on the differential sensitivity of cancer cell types to this compound and to provide detailed experimental context.
Executive Summary
(-)-Communesin B, a polycyclic indole alkaloid isolated from Penicillium species, has demonstrated significant cytotoxic activity against a range of cancer cell lines.[1][2][3] This guide consolidates available data to highlight a notable trend: suspension cancer cell lines, such as those derived from leukemias, exhibit greater sensitivity to this compound compared to adherent cell lines derived from solid tumors. [1][3] This differential cytotoxicity suggests that the cellular architecture and growth characteristics may influence the compound's efficacy. While the precise signaling pathways of this compound-induced cell death are not fully elucidated, evidence points towards disruption of the microfilament network as a potential mechanism of action.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) and effective dose (ED50) values of (-)-Communesin B in various cancer cell lines. The data clearly illustrates the heightened potency of the compound against the suspension cell line.
| Cell Line | Cancer Type | Growth Type | IC50/ED50 (µM) | Reference |
| P388 | Murine Lymphocytic Leukemia | Suspension | 0.45 µg/mL (~0.8 µM) | [2] |
| A549 | Human Lung Carcinoma | Adherent | 10.2 | [1] |
| DU 145 | Human Prostate Carcinoma | Adherent | 9.8 | [1] |
| HCT 116 | Human Colorectal Carcinoma | Adherent | 11.5 | [1] |
| HeLa | Human Cervical Carcinoma | Adherent | 12.1 | [1] |
| MCF7 | Human Breast Adenocarcinoma | Adherent | 14.7 | [1] |
Experimental Protocols
The cytotoxicity data for the adherent cell lines was primarily generated using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP levels as an indicator of metabolically active, viable cells.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding: Adherent cancer cell lines (A549, DU 145, HCT 116, HeLa, MCF7) are seeded in 96-well opaque-walled plates at a density of 2,500 cells per well in 100 µL of appropriate culture medium. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of (-)-Communesin B is serially diluted to achieve a range of final concentrations. The culture medium is aspirated from the wells and replaced with 100 µL of medium containing the desired concentration of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.
-
Incubation: The treated plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Reagent Preparation: The CellTiter-Glo® buffer is thawed and equilibrated to room temperature. The lyophilized CellTiter-Glo® substrate is also brought to room temperature. The buffer is then transferred to the substrate bottle to reconstitute the reagent.
-
Lysis and Luminescence Reaction: The plates are removed from the incubator and allowed to equilibrate to room temperature for approximately 30 minutes. 100 µL of the prepared CellTiter-Glo® reagent is added to each well.
-
Signal Stabilization and Measurement: The contents of the wells are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plates are then incubated at room temperature for 10 minutes to stabilize the luminescent signal. The luminescence is recorded using a plate luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. The IC50 values are calculated by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflow and Potential Signaling Pathways
To aid in the understanding of the experimental process and the current hypothesis regarding this compound's mechanism of action, the following diagrams are provided.
Discussion and Future Directions
The available data strongly indicates that this compound is a potent cytotoxic agent with preferential activity against suspension cancer cells. This observation is significant for the potential therapeutic application of this compound and its derivatives, suggesting a possible focus on hematological malignancies.
The posited mechanism of action, involving the disruption of the actin cytoskeleton, draws parallels with other known cytotoxic compounds like the cytochalasins. Disruption of the microfilament network can trigger a cascade of events leading to apoptosis, including loss of cell adhesion, cell cycle arrest, and activation of intrinsic apoptotic pathways. However, further research is required to delineate the specific signaling molecules and pathways that are modulated by this compound downstream of actin disruption.
Future investigations should aim to:
-
Confirm the effect of this compound on the actin cytoskeleton through techniques such as fluorescence microscopy.
-
Elucidate the specific apoptotic pathway (intrinsic vs. extrinsic) by examining the activation of key proteins like caspases, Bcl-2 family members, and cytochrome c release.
-
Expand the panel of suspension cell lines tested to confirm the observed trend and identify other sensitive hematological cancer subtypes.
References
Communesin B Demonstrates Superior Cytotoxicity Over Communesin A in Cancer Cell Lines
A comparative analysis of the biological activities of Communesin B and Communesin A reveals that while both indole alkaloids exhibit cytotoxic properties, this compound is significantly more potent against a panel of human cancer cell lines. This guide provides a detailed comparison of their performance, supported by experimental data, and outlines the methodologies used for their evaluation.
Communesin A and this compound are complex polycyclic indole alkaloids first isolated from the fungus Penicillium sp.[1][2]. Their intricate structures have attracted considerable interest from the scientific community, leading to extensive research into their biological activities, particularly their potential as anticancer agents. This guide focuses on a direct comparison of the cytotoxic effects of these two natural products.
Data Presentation: Comparative Cytotoxicity
A key study by Pompeo et al. (2019) provides a direct comparative analysis of the anticancer activities of all nine naturally occurring communesin alkaloids, including Communesin A and B, against five human cancer cell lines. The results, summarized in the table below, clearly indicate that (-)-Communesin B exhibits the highest potency among all the natural alkaloids tested across all cell lines[1].
| Compound | A549 (Lung) IC₅₀ (µM) | DU 145 (Prostate) IC₅₀ (µM) | HCT 116 (Colorectal) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) |
| Communesin A | >50 | >50 | >50 | >50 | >50 |
| This compound | 10.2 ± 1.1 | 11.5 ± 0.7 | 7.9 ± 0.3 | 11.1 ± 0.5 | 12.4 ± 0.9 |
Data sourced from Pompeo et al., J. Am. Chem. Soc. 2019, 141, 36, 14411–14420. IC₅₀ values represent the concentration required to inhibit 50% of cell growth and are presented as mean ± standard deviation.
The data unequivocally shows that this compound has significant cytotoxic activity in the low micromolar range against all five cancer cell lines, while Communesin A was found to be largely inactive at concentrations up to 50 µM[1].
Experimental Protocols
The evaluation of the cytotoxic activities of Communesin A and this compound was conducted using a luminescence-based cell viability assay.
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
Materials:
-
Human cancer cell lines: A549 (Lung), DU 145 (Prostate), HCT 116 (Colorectal), HeLa (Cervical), and MCF7 (Breast).
-
Communesin A and this compound dissolved in a suitable solvent (e.g., DMSO).
-
Appropriate cell culture medium and supplements.
-
96-well opaque-walled multiwell plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Luminometer for plate reading.
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density to ensure exponential growth during the experiment. Plates are then incubated to allow for cell attachment.
-
Compound Treatment: A dilution series of Communesin A and this compound is prepared in the cell culture medium. The medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. Control wells with vehicle (e.g., DMSO) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Reagent Preparation: The CellTiter-Glo® buffer is transferred to the lyophilized CellTiter-Glo® substrate to reconstitute the reagent.
-
Luminescence Measurement: After the incubation period, the plates are equilibrated to room temperature. A volume of the CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well is added. The contents are mixed on an orbital shaker to induce cell lysis. Following a brief incubation to stabilize the luminescent signal, the luminescence is read using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells. The data is normalized to the vehicle-treated control cells, and the IC₅₀ values are calculated using a suitable software.
Mechanism of Action and Signaling Pathways
While the precise signaling pathways modulated by the communesins are not yet fully elucidated, it has been proposed that their cytotoxic effects may arise from the disruption of the microfilament network within the cells[3]. The microfilament system, primarily composed of actin, is a crucial component of the cytoskeleton, playing a vital role in cell structure, motility, and division. Disruption of this network can lead to cell cycle arrest and ultimately, apoptosis.
The significant difference in potency between Communesin A and this compound, despite their structural similarities, suggests that the specific structural features of this compound are critical for its interaction with its cellular target(s) and the subsequent disruption of the microfilament network.
Below are diagrams illustrating the proposed mechanism of action and the general workflow for evaluating cytotoxicity.
Caption: Proposed mechanism of action for this compound's cytotoxicity.
Caption: General workflow for determining the cytotoxicity of communesins.
References
Cross-Referencing NMR Data to Confirm the Structure of Communesin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) data to confirm the complex heptacyclic structure of Communesin B, a cytotoxic alkaloid isolated from Penicillium species. By cross-referencing published 1D and 2D NMR data with experimentally acquired spectra, researchers can confidently verify the identity and structural integrity of this natural product.
Introduction to this compound and the Role of NMR
This compound is a polycyclic indole alkaloid that has garnered significant interest due to its cytotoxic activity against various cancer cell lines.[1][2] The intricate, caged structure of this compound, featuring multiple stereocenters, necessitates a robust analytical method for its unambiguous identification. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of such complex natural products, providing detailed insights into the chemical environment and connectivity of individual atoms.[1] This guide outlines the process of using a suite of NMR experiments to confirm the structure of a sample purported to be this compound.
Data Presentation: Comparative NMR Data
The confirmation of this compound's structure relies on the meticulous comparison of NMR data from a sample with previously published and verified data. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, recorded in CDCl₃.
Table 1: ¹H NMR Data for this compound (CDCl₃)
| Atom No. | Published ¹H Chemical Shift (δ, ppm) | Experimental ¹H Chemical Shift (δ, ppm) |
| 5 | 7.20 (d, 7.7) | |
| 6 | 6.75 (t, 7.7) | |
| 7 | 6.98 (t, 7.7) | |
| 8 | 6.64 (d, 7.7) | |
| 10 | 3.21 (d, 8.8) | |
| 11 | 2.94 (d, 8.8) | |
| 12α | 2.11 (m) | |
| 12β | 2.45 (m) | |
| 14α | 3.55 (m) | |
| 14β | 4.11 (m) | |
| 15-NMe | 2.78 (s) | |
| 17α | 2.05 (m) | |
| 17β | 2.25 (m) | |
| 18 | 4.70 (s) | |
| 20 | 3.95 (s) | |
| 21' | 6.18 (d, 15.1) | |
| 22' | 7.25 (dd, 15.1, 10.1) | |
| 23' | 6.18 (m) | |
| 24' | 6.18 (m) | |
| 25' | 1.85 (d, 6.8) | |
| 26' | 1.85 (d, 6.8) | |
| 28 | 1.18 (s) | |
| 29 | 1.25 (s) |
Table 2: ¹³C NMR Data for this compound (CDCl₃)
| Atom No. | Published ¹³C Chemical Shift (δ, ppm) | Experimental ¹³C Chemical Shift (δ, ppm) |
| 2 | 62.1 | |
| 3 | 55.8 | |
| 4a | 150.8 | |
| 5 | 124.5 | |
| 6 | 118.8 | |
| 7 | 128.8 | |
| 8 | 109.8 | |
| 8a | 131.5 | |
| 9a | 70.1 | |
| 10 | 63.8 | |
| 11 | 58.2 | |
| 12 | 30.5 | |
| 14 | 45.2 | |
| 15-NMe | 34.5 | |
| 16a | 129.5 | |
| 17 | 25.1 | |
| 18 | 82.5 | |
| 19a | 148.5 | |
| 20 | 52.3 | |
| 21 | 122.1 | |
| 22 | 118.1 | |
| 23 | 127.5 | |
| 24 | 110.5 | |
| 20' | 165.5 | |
| 21' | 120.5 | |
| 22' | 145.1 | |
| 23' | 128.5 | |
| 24' | 141.2 | |
| 25' | 18.2 | |
| 26' | 18.2 | |
| 27 | 65.1 | |
| 28 | 25.2 | |
| 29 | 19.1 |
Cross-Referencing with 2D NMR Spectroscopy
While 1D NMR provides essential information on chemical shifts, 2D NMR experiments are indispensable for assembling the molecular structure by establishing through-bond and through-space correlations.
Key 2D NMR Correlations for Structural Confirmation:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, key COSY correlations would confirm the connectivity within the distinct spin systems of the molecule, such as the aromatic protons and the aliphatic chains.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons (¹H-¹³C) over two to three bonds. This is crucial for connecting the individual spin systems established by COSY and for assigning quaternary carbons that lack directly attached protons. Key HMBC correlations for this compound would link protons to carbons in adjacent structural fragments, building the overall heptacyclic framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is vital for determining the relative stereochemistry of the molecule. For the rigid, caged structure of this compound, specific NOE correlations provide definitive proof of the spatial arrangement of substituents and the fusion of the numerous rings.
Table 3: Key Expected 2D NMR Correlations for this compound
| Experiment | Key Correlations | Structural Information Confirmed |
| COSY | H-5 / H-6; H-6 / H-7; H-7 / H-8 | Connectivity of the aromatic ring protons. |
| H-10 / H-11 | Through-bond coupling in the five-membered ring. | |
| H-21' / H-22'; H-22' / H-23'; H-23' / H-24'; H-24' / H-25' | Connectivity within the sorbyl side chain. | |
| HMBC | H-18 to C-2, C-3, C-19a | Connects the core aminal proton to surrounding quaternary carbons. |
| H-15-NMe to C-14, C-16a | Confirms the position of the N-methyl group. | |
| H-21' to C-20' | Confirms the attachment of the sorbyl chain to the amide nitrogen. | |
| NOESY | H-18 with protons on the concave face | Defines the stereochemistry of the aminal bridge. |
| H-10 with H-11 | Confirms the cis-relationship of these protons. | |
| Correlations between the two tryptamine-derived halves | Establishes the overall three-dimensional fold of the molecule. |
Experimental Protocols
To acquire high-quality NMR data for comparison, the following general protocols are recommended:
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz for ¹H) equipped with a cryoprobe for optimal sensitivity and resolution.
-
¹H NMR: Acquire a standard one-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ signals.
-
COSY: A gradient-selected COSY (gCOSY) experiment is recommended for cleaner spectra.
-
HMBC: A gradient-selected HMBC experiment optimized for a long-range coupling constant of ~8 Hz is suitable.
-
NOESY: A phase-sensitive NOESY experiment with a mixing time of 500-800 ms is appropriate for a molecule of this size.
Mandatory Visualization
The logical workflow for cross-referencing NMR data to confirm the structure of this compound is illustrated below.
Caption: Workflow for this compound structure confirmation using NMR.
This systematic approach, combining high-resolution 1D and 2D NMR spectroscopy with careful comparison to established data, provides a robust and reliable method for the structural confirmation of this compound, ensuring the integrity of this potent natural product for further research and development.
References
Safety Operating Guide
Navigating the Safe Disposal of Communesin B: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. Communesin B, a complex indole alkaloid with known cytotoxic properties, requires a stringent and well-documented disposal protocol to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety practices and regulatory considerations.
While a specific Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) for transportation purposes, its biological activity necessitates that it be treated as a chemical waste.[2] The absence of explicit disposal instructions in the SDS underscores the need for a cautious approach based on the compound's chemical class and potential hazards.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to establish a safe working environment. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a designated and properly ventilated area.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory to protect against skin exposure. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood to prevent inhalation of any dust or aerosols. |
In the event of a spill, the immediate area should be secured. For solid spills, carefully sweep the material into a designated waste container, avoiding the generation of dust.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should adhere to all federal, state, and local regulations for laboratory chemical waste. The following protocol outlines a standard operating procedure for its collection and disposal.
1. Waste Classification and Segregation:
-
Classify this compound as a non-halogenated organic chemical waste. Although not classified as hazardous for transport, its cytotoxic nature warrants its disposal as a chemical waste.
-
Segregate this compound waste from other waste streams. Do not mix with aqueous waste, halogenated organic waste, or solid waste intended for regular trash.[3][4] Use a dedicated and clearly labeled waste container.
2. Waste Collection and Container Management:
-
Use a designated "Organic Liquid Waste" or "Non-Halogenated Organic Waste" container. This container should be made of a material compatible with the solvents used to dissolve the this compound.
-
Ensure the waste container is properly labeled. The label should include:
-
The words "Hazardous Waste" or "Chemical Waste."
-
The full chemical name: "this compound."
-
If in a solution, the solvent and the approximate concentration of this compound.
-
The date when the waste was first added (accumulation start date).
-
-
Keep the waste container securely closed at all times, except when adding waste. [3] This prevents the release of vapors and potential spills.
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. [5] This area should be at or near the point of generation and under the control of the laboratory personnel.
3. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as chemical waste in the designated organic waste container.[3]
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided all labels are removed or defaced.[6]
4. Final Disposal:
-
Arrange for the disposal of the full waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its solutions down the drain.[7]
Decision Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Essential Safety and Logistics for Handling Communesin B
Disclaimer: This document provides guidance on the safe handling of Communesin B based on its known biological activity and general principles for managing potent compounds. While a supplier Safety Data Sheet (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), its documented cytotoxicity necessitates a cautious and conservative approach to handling. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
This compound is an indole alkaloid with demonstrated cytotoxic properties. Due to its potential to be harmful to cells, it should be handled with care to minimize exposure. The following information provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals.
Hazard and Safety Data Summary
The available Safety Data Sheet (SDS) for this compound indicates no formal hazard classification. However, given its biological activity, it is prudent to treat it as a potent compound.
| Parameter | Supplier Safety Data Sheet (SDS) Information | Recommended Practice (Based on Cytotoxicity) |
| GHS Classification | Not classified as a hazardous substance | Handle as a potent, cytotoxic compound. |
| Signal Word | None | Danger |
| Hazard Statements | None | May be harmful if swallowed, inhaled, or in contact with skin. Potential for long-term health effects. |
| Pictograms | None | Use appropriate pictograms for cytotoxic/toxic materials as per institutional policy. |
| Exposure Limits | Not established | Minimize exposure to as low as reasonably achievable (ALARA). |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to prevent exposure when handling this compound, especially in its powdered form.
| Equipment | Solid Form (Powder) | Solution | Justification |
| Lab Coat | Disposable, fluid-resistant gown with tight cuffs | Standard lab coat (disposable recommended) | Protects skin and personal clothing from contamination. A disposable gown is preferred for solids to prevent the spread of powder. |
| Gloves | Double-gloved with two pairs of nitrile gloves | Single pair of nitrile gloves (double-gloving recommended for higher concentrations) | Prevents direct skin contact. Double-gloving provides additional protection against tears and contamination when handling potent powders. |
| Eye Protection | Chemical splash goggles | Safety glasses with side shields (goggles for splash risk) | Protects eyes from airborne particles and splashes. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Not typically required if handled in a certified chemical fume hood | Prevents inhalation of fine powder, a primary route of exposure for potent compounds. |
Operational and Disposal Plans
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedure for safely handling this compound from receipt to use in experiments.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in its original, tightly sealed container in a designated, secure, and well-ventilated location, following the storage temperature recommendations on the product insert.
-
Clearly label the storage area with warnings indicating a potent/cytotoxic compound is present.
-
-
Preparation (Weighing and Solubilizing):
-
All handling of solid this compound must be performed within a containment device , such as a certified chemical fume hood, a glove box, or a powder containment hood, to minimize inhalation risk.
-
Don the appropriate PPE as specified in the table above (disposable gown, double gloves, goggles, and respirator).
-
Place a plastic-backed absorbent liner on the work surface to contain any potential spills.
-
Carefully open the container. Use dedicated spatulas and weigh boats.
-
Weigh the desired amount of powder. Avoid creating dust.
-
To solubilize, add the solvent to the vessel containing the weighed powder directly within the containment device. Ensure the container is sealed before removing it from the hood.
-
-
Experimental Use:
-
When working with solutions of this compound, always handle them within a chemical fume hood.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and aerosol generation.
-
After use, decontaminate all surfaces and equipment. A solution of detergent and water is generally effective for initial cleaning, followed by an appropriate chemical deactivating agent if known and available.
-
Disposal Plan: Waste Management
All waste materials contaminated with this compound must be treated as hazardous cytotoxic waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including gloves, gowns, weigh boats, absorbent pads, and pipette tips, in a dedicated, clearly labeled hazardous waste bag.
-
This bag should be sealed and placed in a rigid, leak-proof hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and rinseate from cleaning glassware, in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
-
-
Sharps Waste:
-
Dispose of any contaminated needles and syringes in a designated sharps container for hazardous chemical waste.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visual Guides
The following diagrams illustrate the recommended workflow for handling this compound and the underlying risk mitigation strategy.
Caption: Workflow for Handling this compound.
Caption: Risk Assessment and Mitigation Logic.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
